(R)-tert-Butyl (1-aminopropan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZBJAAOLPTKP-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662580 | |
| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100927-10-4 | |
| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS number 100927-10-4
CAS Number: 100927-10-4
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, comprising a primary amine and a Boc-protected secondary amine on a propane backbone with a defined (R)-stereochemistry, make it a valuable intermediate for the asymmetric synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, key applications in drug development, and relevant biological pathways.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. All data should be confirmed with a supplier's certificate of analysis.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 100927-10-4 | [1] |
| Molecular Formula | C₈H₁₈N₂O₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Appearance | White to off-white solid | General Supplier Data |
| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | General Supplier Data |
| Density | 1.0 g/cm³ | General Supplier Data |
| Storage Temperature | 2-8°C (Protect from light) | General Supplier Data |
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.[2]
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling.
Synthesis and Characterization
The most common route for the synthesis of this compound is the selective mono-N-Boc protection of the less sterically hindered primary amine of (R)-1,2-diaminopropane.
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the selective mono-protection of diamines.[3]
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
-
(R)-1,2-Diaminopropane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-1,2-diaminopropane (1.0 eq) in a 2:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of dioxane.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0-4.7 | Broad Singlet | 1H | -NH -Boc |
| ~3.6-3.4 | Multiplet | 1H | -CH (CH₃)-NHBoc |
| ~2.8-2.6 | Multiplet | 2H | -CH₂ -NH₂ |
| ~1.6 | Broad Singlet | 2H | -CH₂-NH₂ |
| 1.44 | Singlet | 9H | -C(CH₃ )₃ |
| 1.12 | Doublet | 3H | -CH(CH₃ )-NHBoc |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | Carbonyl (-C =O) |
| ~79.5 | Quaternary Carbon (-C (CH₃)₃) |
| ~48.0 | Methine (-C H(CH₃)-NHBoc) |
| ~45.0 | Methylene (-C H₂-NH₂) |
| ~28.4 | tert-Butyl Methyls (-C(C H₃)₃) |
| ~18.0 | Methyl (-CH(C H₃)-NHBoc) |
Application in Drug Development
The primary utility of this compound is as a chiral intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its stereospecificity is critical for ensuring the desired pharmacological activity and safety profile of the final drug product.
Key Intermediate for Albiglutide
A notable application is in the synthesis of Albiglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes.[6][7] Albiglutide is a biologic drug, a recombinant fusion protein, but its structure incorporates non-natural amino acid linkers for which this carbamate is a precursor. The free primary amine of the carbamate allows for covalent attachment to a peptide backbone or other molecular scaffolds, while the Boc-protected amine can be deprotected at a later synthetic stage for further modification.
General Synthesis Workflow
The use of this compound in a multi-step synthesis, such as in peptide modification, typically follows a logical sequence of protection, coupling, and deprotection steps.
Caption: General synthetic workflow.
Biological Context: GLP-1 Signaling Pathway
As a precursor to Albiglutide, the biological relevance of this building block is intrinsically linked to the GLP-1 signaling pathway. Albiglutide functions as a GLP-1 receptor agonist, mimicking the action of the endogenous incretin hormone GLP-1.[3][8]
Mechanism of Action:
-
Binding: Albiglutide binds to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), on the surface of pancreatic β-cells.[9]
-
Signal Transduction: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Insulin Secretion: PKA activation potentiates glucose-stimulated insulin secretion from the pancreatic β-cells.
-
Glucagon Inhibition: Simultaneously, GLP-1 receptor activation on pancreatic α-cells inhibits the secretion of glucagon, which opposes the action of insulin.
The net effect is a glucose-dependent reduction in blood glucose levels.
Caption: GLP-1 receptor signaling pathway.
Conclusion
This compound is a specialized chiral building block with demonstrated utility in the synthesis of complex pharmaceutical agents like Albiglutide. Its defined stereochemistry and orthogonal protecting group strategy provide a reliable and versatile tool for drug development professionals. The detailed protocols, characterization data, and biological context provided in this guide are intended to support its effective application in research and development settings.
References
- 1. americanelements.com [americanelements.com]
- 2. biosynce.com [biosynce.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary amine and a Boc-protected secondary amine, makes it a versatile intermediate for the synthesis of complex molecules, particularly as a linker in innovative therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in targeted protein degradation.
Chemical and Physical Properties
This compound is a viscous liquid at room temperature, soluble in organic solvents such as ethanol and ether.[1][2] Its key identifying information and physicochemical properties are summarized in the tables below.
Table 1: General Information
| Identifier | Value |
| CAS Number | 100927-10-4[3] |
| Molecular Formula | C₈H₁₈N₂O₂[3] |
| Molecular Weight | 174.24 g/mol |
| Appearance | Liquid[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | [1][2] |
| Density | 1.0 ± 0.1 g/cm³ | [1][2] |
| Flash Point | 113.3 ± 22.6 °C | [1][2] |
| Refractive Index | 1.454 | [1][2] |
| Melting Point | N/A | [3] |
| pKa (predicted) | 12.19 ± 0.46 | [1][2] |
Synthesis and Characterization
The synthesis of this compound is crucial for its application in drug discovery. A common and effective method involves the selective mono-Boc protection of (R)-1,2-diaminopropane.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-1,2-diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve (R)-1,2-diaminopropane (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM.
-
Add the Boc₂O solution dropwise to the cooled (R)-1,2-diaminopropane solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Table 3: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the methyl group (doublet), and the methylene and methine protons of the propane backbone. |
| ¹³C NMR | Resonances corresponding to the carbons of the tert-butyl group, the carbonyl group of the carbamate, and the three carbons of the propane backbone. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (amine and carbamate), C=O stretching (carbamate), and C-H stretching. |
Applications in Drug Development: Targeted Protein Degradation
A primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase.[4]
Role in PROTACs
The linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand. The length, flexibility, and chemical nature of the linker are critical for the efficacy of the PROTAC. This compound provides a versatile and commonly used three-carbon linker backbone. The free primary amine allows for covalent attachment to either the target-binding moiety or the E3 ligase ligand, while the Boc-protected amine can be deprotected to enable further chemical modifications.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
The experimental workflow for developing a PROTAC using this compound as a linker component typically involves a multi-step synthetic process.
Caption: General workflow for PROTAC synthesis using the subject compound.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in modern drug discovery. Its well-defined chemical properties and its crucial role as a linker in the rapidly evolving field of targeted protein degradation underscore its importance for researchers and scientists in the pharmaceutical industry. The synthetic protocols and characterization data provided in this guide serve as a valuable resource for its effective utilization in the development of novel therapeutics.
References
An In-depth Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, a key building block in modern organic synthesis and pharmaceutical development.
Molecular Structure and Chemical Properties
This compound, with the CAS Number 100927-10-4, is a chiral bifunctional molecule. It incorporates a primary amine and a tert-butyloxycarbonyl (Boc)-protected secondary amine. This orthogonal protection scheme allows for selective chemical modifications, making it a valuable reagent in multi-step syntheses. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, while the primary amine serves as a nucleophilic handle for a variety of chemical transformations.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 113.3 ± 22.6 °C | [2] |
| Solubility | Soluble in ethanol and ether | [2] |
| pKa (predicted) | 12.19 ± 0.46 | [2] |
| Refractive Index (predicted) | 1.454 | [2] |
Table 2: Spectroscopic Data Summary
| Technique | Data |
| ¹H NMR | Data for the structurally similar tert-butyl carbamate shows signals at δ 4.70 (br s, 2H, NH₂) and δ 1.45 (s, 9H, C(CH₃)₃) in CDCl₃. For the target molecule, one would expect additional signals corresponding to the propanediamine backbone.[3] |
| ¹³C NMR | For tert-butyl carbamate, characteristic signals appear around δ 156 (C=O), δ 79 (quaternary C of Boc), and δ 28 (CH₃ of Boc).[4] |
| IR Spectroscopy | Expected characteristic peaks would include N-H stretching for the primary amine and the carbamate, C=O stretching for the carbamate, and C-H stretching for the alkyl groups. |
| Mass Spectrometry | The exact mass is 174.1368 g/mol . The mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺, along with characteristic fragmentation patterns corresponding to the loss of the Boc group or parts of the alkyl chain. |
Experimental Protocols
This protocol is adapted from established methods for the regioselective mono-Boc protection of diamines.[5] The less sterically hindered primary amine of (R)-1,2-diaminopropane is expected to react preferentially with di-tert-butyl dicarbonate.
Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
Materials:
-
(R)-1,2-Diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve (R)-1,2-diaminopropane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (0.95 eq to favor mono-protection) in anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired mono-protected product.
This compound can be used as a linker or spacer in SPPS to introduce a primary amine for further functionalization.[6][7] The following is a representative protocol for coupling the linker to a resin-bound peptide.
Workflow for SPPS Application
Caption: Workflow for using the linker in solid-phase synthesis.
Materials:
-
Fmoc-protected peptide bound to a solid support (e.g., Wang or Rink Amide resin)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection
-
Trifluoroacetic acid (TFA) solution in DCM (e.g., 20-50%) for Boc deprotection
Procedure:
-
Fmoc Deprotection: Treat the Fmoc-protected, resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to expose the N-terminal amine. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine.
-
Coupling Reaction:
-
In a separate vessel, pre-activate this compound (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.
-
Add the activated linker solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Boc Deprotection for Further Functionalization:
-
Treat the resin with a solution of TFA in DCM (e.g., 20%) for 20-30 minutes to remove the Boc protecting group and expose the primary amine of the linker.
-
Wash the resin with DCM, followed by a neutralization step with a solution of DIPEA in DCM.
-
The newly exposed primary amine is now ready for subsequent coupling with another molecule (e.g., a fluorescent label, a drug molecule, or another peptide).
-
Applications in Drug Development
This compound and similar chiral diamine building blocks are crucial in the synthesis of complex pharmaceutical agents. Its stereocenter and orthogonally protected amines allow for precise control over the final molecular architecture. It is a valuable component for:
-
Synthesis of Chiral Ligands: Used in the development of catalysts for asymmetric synthesis.
-
Peptide Mimetics: Incorporation into peptide structures to enhance stability or biological activity.
-
Linkers in PROTACs and ADCs: The diamine structure serves as a versatile linker to connect a targeting moiety to an effector molecule, such as in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).[8]
References
- 1. americanelements.com [americanelements.com]
- 2. biosynce.com [biosynce.com]
- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 4. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
Spectroscopic and Methodological Analysis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. These predictions are derived from the analysis of its structural features and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.8 | m | 1H | CH |
| ~2.8 - 3.0 | m | 2H | CH₂ |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.2 - 1.4 | br s | 3H | NH₂, NH |
| ~1.15 | d | 3H | CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Multiplicity: s = singlet, d = doublet, m = multiplet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C=O (carbamate) |
| ~79 | C(CH₃)₃ |
| ~50 | CH |
| ~45 | CH₂ |
| ~28.5 | C(CH₃)₃ |
| ~18 | CH₃ |
Solvent: CDCl₃. Decoupled spectrum.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium, Broad | N-H stretch (amine, carbamate) |
| ~2970 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (carbamate) |
| ~1250, ~1170 | Strong | C-O stretch (carbamate) |
Sample preparation: Thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 175.14 | [M+H]⁺ |
| 119.10 | [M+H - C₄H₈]⁺ |
| 101.09 | [M+H - C₄H₉O]⁺ |
| 75.08 | [M+H - Boc]⁺ |
| 58.07 | [CH₃CH(NH₂)CH₂]⁺ |
Method: Electrospray Ionization (ESI), positive ion mode.
Experimental Protocols
The following sections detail standardized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a stable and high lock level.[1]
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence and set a relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.[2]
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 or more) to obtain a spectrum with adequate signal-to-noise.[1]
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. In the absence of TMS, the residual solvent peak can be used as a reference.[4]
-
Perform baseline correction to obtain a flat baseline.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Protocol
-
Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the ATR method is highly suitable. Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[5][6]
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.[5]
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI)-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.[7]
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a liquid chromatography (LC) system or a direct infusion pump.
-
Set the ESI source parameters, including the capillary voltage (typically 2-6 kV), nebulizing gas flow rate, and drying gas temperature, to achieve a stable spray.[7]
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or LC elution.
-
Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
-
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.
-
High-resolution mass spectrometry can be used to determine the elemental composition of the ions.[8]
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis processes.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between techniques and derived information.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Characterization of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and characterizing the structure of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, a key chiral building block in pharmaceutical synthesis. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to support researchers in quality control and drug development.
Physicochemical Properties
This compound is a white to off-white solid. Its chemical structure and key properties are summarized below.
| Property | Value |
| CAS Number | 100927-10-4 |
| Molecular Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95%[1], >97%[2] |
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary method for assessing the purity of this compound and quantifying any non-volatile impurities. A typical reversed-phase HPLC method is outlined below.
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 0-20 min: 5-95% B20-25 min: 95% B25-26 min: 95-5% B26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in initial mobile phase composition |
Chiral HPLC for Enantiomeric Purity
The enantiomeric excess of this compound is a critical quality attribute. This is determined using a chiral stationary phase (CSP).
Table 3: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak series) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detector | UV at 210 nm |
| Sample Preparation | 1 mg/mL in mobile phase |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule.
Table 4: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | br s | 1H | NH |
| ~3.5 | m | 1H | CH |
| ~2.8 | m | 2H | CH₂ |
| ~1.44 | s | 9H | C(CH₃)₃ |
| ~1.1 | d | 3H | CH₃ |
| ~1.3 | br s | 2H | NH₂ |
Table 5: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O |
| ~79.0 | C(CH₃)₃ |
| ~48.0 | CH |
| ~45.0 | CH₂ |
| ~28.4 | C(CH₃)₃ |
| ~18.0 | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique.
Table 6: ESI-MS Data
| Parameter | Expected Value |
| Ionization Mode | Positive |
| [M+H]⁺ | 175.14 |
| Common Fragments | 119.1 (loss of isobutylene), 75.1 (loss of Boc group) |
Potential Impurities
Understanding potential impurities is crucial for developing robust analytical methods. Impurities may arise from the starting materials, by-products of the synthesis, or degradation.
-
Starting materials: Unreacted (R)-1,2-diaminopropane.
-
By-products: Di-Boc protected (R)-1,2-diaminopropane.
-
Enantiomeric impurity: (S)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Experimental Protocols
HPLC Purity Method
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to obtain a 1 mg/mL solution.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.
-
Chromatographic Conditions: Set the instrument parameters as detailed in Table 2.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse programs.
-
Data Processing: Process the spectra and assign the peaks based on chemical shifts, multiplicities, and integration, comparing them to the expected values in Tables 4 and 5.
Visualizations
Caption: Analytical workflow for the characterization of this compound.
References
Navigating the Safe Handling of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Due to its specific stereochemistry and reactive functional groups, a thorough understanding of its safety and handling is paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of the available safety data, recommended handling procedures, and emergency protocols.
Disclaimer: Specific safety and toxicological data for this compound is limited. The following information is compiled from data on structurally similar compounds and general safety principles for handling Boc-protected diamines. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before handling this compound.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol |
| CAS Number | 100927-10-4 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | 263.7±23.0 °C at 760 mmHg |
| Density | 1.0±0.1 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol and ether. |
| Flash Point | 113.3±22.6 °C |
| Acidity (pKa) | 12.19±0.46 (Predicted) |
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
It is prudent to handle this compound as a compound that can cause serious eye irritation and respiratory irritation. Skin irritation is also a potential hazard.
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy should be implemented before handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles. | To protect against splashes and eye irritation. |
| Skin and Body Protection | Laboratory coat. | To protect clothing and skin from accidental splashes. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. | To prevent inhalation of vapors and potential respiratory irritation. |
Handling Procedures
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Dispensing: When transferring the compound, use appropriate tools (e.g., spatula, pipette) to avoid generating dust or aerosols.
-
Reaction Setup: Ensure all glassware is properly secured and reaction setups are assembled in a way that minimizes the risk of spills or breakage. Boc-protected amines can be sensitive to strong acids and high temperatures, which can lead to deprotection and the release of isobutylene and carbon dioxide[2].
Storage
Proper storage is essential to maintain the integrity and stability of the compound.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To prevent thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | To prevent reaction with atmospheric components. |
| Container | Keep container tightly sealed. | To prevent contamination and exposure to moisture. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | To avoid vigorous reactions and degradation. |
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed immediately.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for proper disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Notify the appropriate emergency response team.
Waste Disposal
All waste containing this compound should be considered hazardous. Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.
References
A Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate: Commercial Availability, Quality Control, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chiral building block, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate (CAS: 100927-10-4). This versatile compound is a valuable intermediate in organic synthesis, particularly for the development of novel therapeutics. This document details its commercial availability, physicochemical properties, a representative synthesis protocol, and logical workflows for its quality control and application.
Introduction and Applications
This compound is a mono-Boc-protected derivative of (R)-1,2-diaminopropane. The presence of a free primary amine and a protected secondary amine in a chiral scaffold makes it a crucial starting material in asymmetric synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group is stable under various conditions but can be readily removed under acidic conditions, allowing for sequential and site-selective functionalization.
Its primary applications are in the pharmaceutical and life sciences industries, where it serves as a key intermediate for synthesizing more complex molecules, including:
-
Peptide and amino acid ester derivatives.[2]
-
Potent enzyme inhibitors, such as benzothiophene inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[1]
-
Various drug precursors and candidates in drug discovery pipelines.[2]
The carbamate functional group is a common structural motif in many approved therapeutic agents, valued for its chemical stability and ability to act as a peptide bond surrogate.[1]
Commercial Availability
This compound is readily available from several fine chemical suppliers. The material is typically supplied for research and development purposes, with quantities ranging from milligrams to kilograms.[2]
| Supplier | CAS Number | Stated Purity | Availability |
| AK Scientific, Inc.[3] | 100927-10-4 | ≥ 98% | 250 mg to 25 g |
| American Elements[4] | 100927-10-4 | Can be supplied in high and ultra-high purity forms (99%+) | Research and bulk quantities |
| BIOSYNCE[2] | 100927-10-4 | > 97% | Gram to multi-kilogram scale |
| Santa Cruz Biotechnology[5] | 100927-10-4 | Not specified (For Research Use Only) | Standard catalog sizes |
| Key Organics[6] | 100927-10-4 | ≥ 98% | 100 mg to 5 g |
Physicochemical and Quality Parameters
Ensuring the quality of chiral building blocks is critical for successful and reproducible synthesis. The key parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O₂ | [5] |
| Molecular Weight | 174.24 g/mol | [5] |
| CAS Number | 100927-10-4 | [3] |
| Appearance | Solid | [3] |
| Purity (Typical) | ≥ 97-98% | [2][3] |
| Enantiomeric Excess (e.e.) | Typically >98% (User must verify with supplier) | Standard for chiral building blocks |
| Storage | Store long-term in a cool, dry place | [3] |
Quality Control and Synthetic Workflows
The utility of this compound as a chiral building block is contingent on its chemical purity and, most importantly, its enantiomeric integrity.[1] A rigorous quality control workflow is essential before its use in synthesis.
Caption: Quality Control Workflow for Chiral Building Blocks.
The synthesis of this compound relies on the selective mono-protection of one of the two amine groups in the starting material, (R)-1,2-diaminopropane. A common and effective strategy involves the in-situ generation of a mono-ammonium salt, which deactivates one amine towards the protecting agent.[7]
Caption: General Synthetic Pathway.
Experimental Protocols
The following protocols are adapted from established methods for the selective mono-Boc protection of diamines and the determination of enantiomeric excess.[8][9]
Synthesis: Selective Mono-Boc Protection of (R)-1,2-Diaminopropane[8]
This procedure is based on a general method for the mono-Boc protection of diamines via in-situ mono-hydrochloride salt formation.
Materials:
-
(R)-1,2-Diaminopropane
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated or as a solution in MeOH
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of methanolic HCl by carefully adding 1.0 molar equivalent of HCl to cooled (0 °C) anhydrous methanol.
-
In a separate flask, dissolve (R)-1,2-diaminopropane (1.0 equiv) in methanol.
-
Cool the diamine solution to 0 °C in an ice bath and slowly add the prepared methanolic HCl solution (1.0 equiv) with stirring.
-
Stir the mixture for 15-30 minutes at room temperature to ensure equilibrium of the mono-salt formation.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with a non-polar solvent like diethyl ether or hexanes to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 by adding 2 M NaOH solution.
-
Extract the product from the basic aqueous layer into a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified further by column chromatography on silica gel if necessary.
Quality Control: Determination of Enantiomeric Excess by Chiral HPLC[9]
Objective: To separate and quantify the (R)- and (S)-enantiomers to determine the enantiomeric excess (e.e.) of the product.
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., acetylated β-cyclodextrin based column).
-
HPLC-grade mobile phase solvents (e.g., phosphate buffer, acetonitrile, methanol).
-
Sample of this compound.
-
Racemic standard (if available) for method development.
Procedure:
-
Method Development: Develop a suitable separation method. A typical starting point for chiral amines on a cyclodextrin column in reversed-phase mode would be an isocratic elution with a mobile phase consisting of a mixture of aqueous phosphate buffer (e.g., 20 mM, pH 3.0) and an organic modifier like acetonitrile or methanol.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject the prepared sample onto the chiral HPLC system.
-
Data Acquisition: Run the chromatogram and record the UV signal. The two enantiomers should appear as distinct peaks.
-
Peak Integration: Integrate the area of the two enantiomer peaks. Let the peak area for the major enantiomer be A_R and the minor enantiomer be A_S.
-
Calculation: Calculate the enantiomeric excess using the following formula: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for drug discovery and development. Its successful application hinges on the verification of its chemical and enantiomeric purity through robust quality control procedures. The synthetic protocol outlined provides a reliable method for its preparation, enabling researchers to access this key intermediate for the construction of complex, stereochemically defined molecules.
References
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. 100927-10-4 this compound AKSci X8533 [aksci.com]
- 4. americanelements.com [americanelements.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
The Indispensable Role of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate , a chiral diamine derivative, has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural features, comprising a stereochemically defined center and orthogonally protected amino groups, offer synthetic chemists precise control over molecular architecture, a cornerstone of modern drug design. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile chiral intermediate, underscoring its significance in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
Precise analytical characterization is paramount for the successful application of any chiral building block. The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 100927-10-4[1][2] |
| Molecular Formula | C₈H₁₈N₂O₂[2] |
| Molecular Weight | 174.24 g/mol [2] |
| Appearance | Liquid |
| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg[1] |
| Density | 1.0 ± 0.1 g/cm³[1] |
| Storage Conditions | 2-8°C (protect from light)[1] |
Table 2: Spectroscopic Data Summary (Predicted/Typical)
| Spectrum Type | Key Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (doublet), the methine proton, and the methylene protons adjacent to the amino groups. |
| ¹³C NMR (CDCl₃) | Resonances for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the three carbons of the propane backbone. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at approximately m/z 175.14. |
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound involves the selective mono-Boc protection of the commercially available chiral starting material, (R)-1,2-diaminopropane. This method leverages the differential reactivity of the two amino groups after mono-protonation.
Experimental Protocol: Selective Mono-Boc Protection of (R)-1,2-Diaminopropane
Materials:
-
(R)-1,2-diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (TMSCl) or Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Mono-protonation of the Diamine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-diaminopropane (1.0 equivalent) in anhydrous methanol at 0°C (ice bath). To this solution, add dropwise one equivalent of a suitable acid source, such as chlorotrimethylsilane (which generates HCl in situ) or a standardized solution of HCl in methanol.[3][4] A white precipitate of the mono-hydrochloride salt may form. Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete mono-protonation.[5][6]
-
Boc-Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in methanol. The reaction is typically stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water and diethyl ether to the residue. The unreacted diamine and the di-Boc protected by-product will partition into the organic layer. Separate the layers.
-
Wash the aqueous layer with diethyl ether to remove any remaining impurities.[7]
-
Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution to deprotonate the ammonium salt and liberate the free amine of the mono-Boc protected product.[3]
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a liquid.[3]
-
Yields: This procedure typically affords the desired product in good to excellent yields (65-85%).[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target chiral building block.
Applications in Drug Synthesis
This compound and its close analogs are pivotal intermediates in the synthesis of several marketed drugs across various therapeutic areas. The chirality and the protected diamine functionality are key to constructing the desired stereochemistry in the final active pharmaceutical ingredient (API).
Case Study 1: Synthesis of Sitagliptin (Januvia®) - A DPP-4 Inhibitor for Type 2 Diabetes
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. One of the key fragments in the synthesis of Sitagliptin is a chiral β-amino acid derivative. While various synthetic routes exist, some rely on chiral amine building blocks to establish the stereocenter.[8][9][10][11][12] The use of a pre-formed chiral diamine synthon simplifies the process and ensures high enantiomeric purity.
Caption: Role of the chiral building block in Sitagliptin synthesis.
Case Study 2: Synthesis of Vildagliptin (Galvus®) - Another DPP-4 Inhibitor
Vildagliptin is another important DPP-4 inhibitor. Its synthesis also involves the coupling of a chiral amine component with a chloroacetylated proline derivative.[13][14][15][16] The use of a chiral building block like this compound or a similar chiral amine is crucial for obtaining the desired enantiomer of the final drug.
Caption: Vildagliptin synthesis from key chiral fragments.
Case Study 3: Synthesis of Maraviroc (Selzentry®) - An Antiviral Agent
Maraviroc is a CCR5 receptor antagonist used in the treatment of HIV infection. Its complex structure contains multiple stereocenters, and its synthesis relies on the use of chiral building blocks to control the stereochemistry. Chiral diamines are valuable precursors for constructing key fragments of the Maraviroc molecule.[17][18][19][20][21]
Caption: The role of chiral diamines in the synthesis of Maraviroc.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile reactivity provide an efficient and reliable means to introduce chirality into complex drug molecules. The examples of Sitagliptin, Vildagliptin, and Maraviroc highlight the broad applicability of this and similar chiral diamine synthons in developing treatments for a range of diseases. As the demand for enantiomerically pure drugs continues to grow, the importance of such meticulously designed chiral building blocks in the drug development pipeline will undoubtedly increase, enabling the creation of safer and more effective medicines.
References
- 1. biosynce.com [biosynce.com]
- 2. americanelements.com [americanelements.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate | Semantic Scholar [semanticscholar.org]
- 12. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. op.niscair.res.in [op.niscair.res.in]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 17. Maraviroc synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Table 3 from An expedient synthesis of maraviroc (UK-427,857) via C-H functionalization. | Semantic Scholar [semanticscholar.org]
- 21. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Boc-Protected Chiral Diamines: Synthesis, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Chiral diamines are indispensable building blocks in modern organic chemistry, particularly in the realm of asymmetric synthesis and pharmaceutical development. Their stereochemically defined structures serve as powerful ligands for metal catalysts and as organocatalysts, enabling the selective synthesis of single enantiomers of therapeutic agents. The strategic use of protecting groups is paramount in multi-step syntheses involving these difunctional molecules. Among these, the tert-butoxycarbonyl (Boc) group is favored for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions. This guide provides an in-depth overview of the synthesis, applications, and experimental protocols for Boc-protected chiral diamines.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis. Its popularity stems from its robustness towards many nucleophilic and basic conditions, as well as its straightforward cleavage under acidic conditions.[1][2][3] In the context of chiral diamines, selective mono-protection with a Boc group is a critical step. This differentiation of the two amine functionalities allows for sequential chemical transformations, where one amine can be modified while the other remains protected. This control is essential for the synthesis of complex molecules, including many pharmaceutical intermediates.[2]
Synthesis of Boc-Protected Chiral Diamines
The synthesis of Boc-protected chiral diamines can be approached in two primary ways: by introducing the Boc group onto a pre-existing chiral diamine or by incorporating the Boc-protected amine during the construction of the chiral scaffold.
Selective Mono-Boc Protection of Chiral Diamines
A significant challenge in working with symmetrical or unsymmetrical diamines is achieving selective mono-protection.[4] Several methods have been developed to address this, with the most common strategy involving the differentiation of the two amine groups by mono-protonation.[4][5]
One efficient "one-pot" protocol involves the in-situ generation of one equivalent of HCl from a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[4][6] The resulting mono-hydrochloride salt of the diamine has one protonated, non-nucleophilic amine, leaving the other free to react with di-tert-butyl dicarbonate (Boc₂O).[5]
Experimental Protocol: Selective Mono-Boc Protection using in situ HCl Generation [4]
This protocol is a robust and scalable method applicable to a variety of diamines.
Materials:
-
Chiral Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
Under an inert atmosphere, dissolve the chiral diamine (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add chlorotrimethylsilane (1.0 equiv) dropwise. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the reaction mixture to warm to room temperature.
-
Add water (approximately 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the aqueous layer to a pH >12 with a 2N NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected diamine.
-
Extract the product into dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude mono-Boc protected diamine.
-
The product can be further purified by column chromatography if necessary.
The following diagram illustrates the general workflow for this selective mono-Boc protection.
Caption: Workflow for selective mono-Boc protection of a chiral diamine.
The yields for this method on various diamine substrates are generally good, as summarized in the table below.
| Diamine Substrate | Yield of Mono-Boc Product (%) | Purity (%) | Reference |
| (1R,2R)-Cyclohexane-1,2-diamine | 66 | >99 | [4][6] |
| (1R,2R)-1,2-Diphenylethyl-1,2-diamine | 68 | >99 | [4] |
| 1,2-Diaminopropane | 54 | 93 | [6] |
| 1,3-Diaminopropane | 70 | >99 | [4] |
| 1,4-Diaminobutane | 72 | >99 | [4] |
| 1,5-Diaminopentane | 75 | >99 | [4] |
| 1,6-Diaminohexane | 80 | >99 | [4] |
| 1,7-Diaminoheptane | 73 | >99 | [4] |
| 1,8-Diaminooctane | 76 | >99 | [4] |
| Table 1: Reported yields and purities for the mono-Boc protection of various diamines using the Me₃SiCl method. |
Asymmetric Synthesis of Chiral Diamines
Beyond the protection of existing diamines, numerous methods focus on the asymmetric synthesis of the chiral diamine core itself. These compounds are crucial as they are widely used as chiral auxiliaries, ligands, and organocatalysts.[7] Key strategies include:
-
Ring-opening of aziridines: The catalytic aminolysis of meso-aziridines is a highly efficient method to produce chiral 1,2-diamines.[7]
-
Reductive Coupling and Amination: Methods such as the reductive coupling of imines or the reductive amination of aldehydes provide routes to chiral diamines.[8]
-
Mannich Reactions: Organocatalytic asymmetric Mannich reactions of protected amino ketones with imines can afford chiral 1,2- and 1,4-diamines with excellent yields and enantioselectivities.[9]
-
Iridium-Catalyzed Allylation: A modern approach involves the iridium-catalyzed asymmetric umpolung allylation of α-amino aldimines to construct chiral vicinal diamines.[10]
-
Sequential Catalysis: A combination of palladium-catalyzed asymmetric allylic amination followed by rhodium-catalyzed intramolecular aziridination offers a powerful sequence to access complex, optically active diamines.[11]
Applications in Drug Development and Asymmetric Catalysis
Boc-protected chiral diamines are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals.[2][12] Their primary application lies in their role as precursors to chiral ligands for asymmetric catalysis.
The general principle of their use in metal-catalyzed asymmetric reactions is illustrated below. The mono-Boc-protected diamine is first deprotected and then functionalized, for instance, by N-alkylation or N-arylation, to form a bidentate ligand. This chiral ligand then coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
Caption: From Boc-protected diamine to chiral catalyst for asymmetric synthesis.
These catalysts are employed in a wide array of transformations critical to drug development, including:
-
Asymmetric Hydrogenation: Ru-catalyzed enantioselective hydrogenation of ketones to produce chiral alcohols.[12]
-
Asymmetric Transfer Hydrogenation: A key reaction for the synthesis of chiral amines and alcohols.[4]
-
Aldol and Michael Reactions: Formation of carbon-carbon bonds with high stereocontrol.[4]
-
Diels-Alder Cycloadditions: Construction of complex cyclic systems.[12]
The ability to selectively produce one enantiomer of a drug molecule is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral diamine-based catalysts provide an efficient means to achieve this stereoselectivity, making Boc-protected chiral diamines highly valuable starting materials in the pharmaceutical industry.[12]
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. redalyc.org [redalyc.org]
- 7. rua.ua.es [rua.ua.es]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of (R)-1,2-diaminopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
(R)-1,2-diaminopropane, a chiral diamine, serves as a critical building block in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutic agents, chiral ligands for asymmetric catalysis, and functional materials. This technical guide provides a comprehensive overview of the synthesis of (R)-1,2-diaminopropane derivatives, including detailed experimental protocols, quantitative data, and visualization of key synthetic pathways.
Core Synthesis and Chiral Resolution
The industrial synthesis of 1,2-diaminopropane typically begins with the ammonolysis of 1,2-dichloropropane, yielding a racemic mixture of the chiral diamine.[1] The separation of the (R) and (S) enantiomers is a crucial subsequent step, most commonly achieved through classical resolution. This process involves the formation of diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Following isolation, the desired enantiomer is liberated by treatment with a base, such as sodium hydroxide.[1]
Key Derivatives and Their Synthesis
(R)-1,2-diaminopropane is a versatile precursor for a wide array of derivatives, including Schiff bases, N-alkylated compounds, sulfonamides, and bis-amides. These derivatives often exhibit unique biological activities and catalytic properties.
Schiff Base Derivatives
Schiff bases, formed by the condensation of the primary amino groups of (R)-1,2-diaminopropane with aldehydes or ketones, are particularly important as ligands in coordination chemistry.[2][3] These reactions are often straightforward, proceeding with high yields.
Table 1: Synthesis of a Chiral Schiff Base Derivative
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| (R)-1,2-Diaminopropane | 3,5-di-tert-butylsalicylaldehyde | (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine | ~90% | [4] |
N-Alkylated Derivatives
N-alkylation of (R)-1,2-diaminopropane can be achieved through various methods, including reductive amination. This approach allows for the introduction of a wide range of alkyl groups, leading to derivatives with tailored steric and electronic properties.
Sulfonamide Derivatives
Sulfonamides are a significant class of compounds in medicinal chemistry, known for a broad spectrum of biological activities.[5] The reaction of (R)-1,2-diaminopropane with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide derivatives.
Bis-Amide Derivatives
The reaction of (R)-1,2-diaminopropane with carboxylic acids or their derivatives, such as acyl chlorides, results in the formation of bis-amide derivatives. These compounds have applications in materials science and as intermediates in organic synthesis. The Ugi reaction, a multi-component reaction, offers an efficient route to novel bis-amides.[6] Published studies on the condensation of diamines with cyanopyridines have reported the synthesis of bis-amidine derivatives in "good yields".[7]
Experimental Protocols
Protocol 1: Synthesis of (R)-N,N'-bis(3,5-di-tert-butylsalicyliden)-1,2-propanediamine[4]
Materials:
-
(R)-1,2-Diaminopropane
-
3,5-di-tert-butylsalicylaldehyde
-
Absolute Ethanol
Procedure:
-
Prepare a solution of (R)-1,2-diaminopropane (1.0 mmol) in absolute ethanol (20 mL).
-
In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 mmol) in absolute ethanol (30 mL).
-
Slowly add the (R)-1,2-diaminopropane solution to the stirred solution of 3,5-di-tert-butylsalicylaldehyde.
-
Heat the resulting mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature to allow for the formation of a yellow precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: General Procedure for Mono-Boc Protection of a Diamine[8]
Materials:
-
Diamine (e.g., (R)-1,2-diaminopropane)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Methanol
-
Hydrochloric acid (generated in situ from Me₃SiCl or SOCl₂)
-
Sodium hydroxide solution (2N)
-
Dichloromethane
Procedure:
-
Dissolve the diamine in methanol.
-
Add a source of HCl (e.g., Me₃SiCl or SOCl₂) to form the monoprotonated diamine hydrochloride salt in situ.
-
Add one equivalent of (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature.
-
Upon completion, neutralize the reaction mixture with 2N NaOH.
-
Extract the product with dichloromethane.
-
Dry the organic layer and concentrate under reduced pressure to obtain the mono-Boc protected diamine.
Applications in Asymmetric Catalysis
Derivatives of (R)-1,2-diaminopropane are widely used as chiral ligands in asymmetric catalysis, particularly in the hydrogenation of ketones. The chiral environment created by these ligands around a metal center enables high stereocontrol in the formation of the product.
Table 2: Performance of (R)-1,2-Diaminopropane-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone
| Diphosphine Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (S)-TolBINAP | >98 | 85 | (R) |
Biological Significance and Signaling Pathways
Derivatives of (R)-1,2-diaminopropane have shown promise in various biological applications, including as enzyme inhibitors and modulators of G protein-coupled receptors (GPCRs).
Enzyme Inhibition
Schiff base derivatives, in particular, have been investigated as inhibitors of various enzymes. For instance, certain Schiff bases and their metal complexes have demonstrated potent inhibitory activity against urease, an enzyme implicated in various pathological conditions.[8]
Modulation of GPCR Signaling
The structural diversity of (R)-1,2-diaminopropane derivatives makes them attractive candidates for modulating the activity of GPCRs, a large family of cell surface receptors involved in numerous physiological processes. Amiloride and its derivatives, which share structural similarities with certain diamine derivatives, are known allosteric modulators of several GPCRs, including adenosine, adrenergic, and dopamine receptors.[9][10] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering a mechanism for fine-tuning receptor signaling. This can involve either enhancing (positive allosteric modulation) or diminishing (negative allosteric modulation) the receptor's response to its natural ligand.
Visualizations of Synthetic and Signaling Pathways
Caption: Synthetic workflow for Schiff base derivatives.
Caption: Allosteric modulation of GPCR signaling.
References
- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jsirjournal.com [jsirjournal.com]
- 6. Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction [mdpi.com]
- 7. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schiff bases and their metal complexes as urease inhibitors - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, a key building block in the development of various pharmaceutical compounds. The described methodology focuses on the selective mono-Boc protection of (R)-1,2-diaminopropane.
Overview
This compound is a chiral intermediate widely utilized in organic synthesis and medicinal chemistry.[1] Its structure incorporates a primary amine and a Boc-protected secondary amine, allowing for selective functionalization in subsequent synthetic steps. This application note details a robust and efficient one-pot synthesis method that yields the desired product with high purity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the target compound, this compound.
| Parameter | Value |
| IUPAC Name | tert-Butyl N-[(2R)-1-aminopropan-2-yl]carbamate |
| CAS Number | 100927-10-4 |
| Molecular Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Purity (Typical) | >97% |
| Yield (Typical) | 60-80% |
Experimental Protocol: Selective Mono-Boc Protection
This protocol is adapted from established methods for the selective mono-Boc protection of diamines, utilizing the in-situ generation of one equivalent of HCl to deactivate one of the amino groups.[2][3][4]
Materials:
-
(R)-1,2-diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-1,2-diaminopropane (1.0 eq, e.g., 5.0 g) in anhydrous methanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Mono-protonation: Cool the solution to 0 °C using an ice bath. To this solution, add chlorotrimethylsilane (1.0 eq) dropwise while maintaining the temperature at 0 °C. A white precipitate of the diamine monohydrochloride may form.
-
Equilibration: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.
-
Boc-Protection: Add deionized water (5 mL) to the mixture, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol (20 mL). Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dilute the residue with deionized water (50 mL) and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 by the slow addition of 2 M NaOH solution.
-
Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by silica gel column chromatography.
-
Experimental Workflow
References
Application Note and Protocol for the Large-Scale Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient and scalable synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, a valuable chiral building block in pharmaceutical and medicinal chemistry. The described method focuses on the selective mono-Boc protection of (R)-1,2-diaminopropane, a challenging transformation due to the presence of two nucleophilic amino groups.
The presented protocol is based on the in-situ generation of one equivalent of hydrochloric acid (HCl) from chlorotrimethylsilane (Me₃SiCl) in methanol. This approach selectively protonates one of the amino groups of the diamine, rendering it less reactive towards di-tert-butyl dicarbonate (Boc₂O). This "one-pot" procedure is advantageous for large-scale synthesis as it avoids the use of hazardous and difficult-to-handle anhydrous HCl gas and minimizes the formation of the di-protected byproduct, simplifying purification.[1][2][3] This method has been demonstrated to be scalable and high-yielding.[4]
Key Reaction Parameters and Yields
The following table summarizes the key quantitative data for the synthesis of mono-Boc protected 1,2-diaminopropane based on established literature procedures.
| Parameter | Value | Reference |
| Starting Material | (R)-1,2-Diaminopropane | N/A |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | N/A |
| Acid Source | Chlorotrimethylsilane (Me₃SiCl) | [1][2] |
| Solvent | Anhydrous Methanol | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | ~1 hour | [1][2] |
| Reported Yield (racemic) | 72% | [3] |
| Reported Purity (racemic) | >99% (GC-MS) | [1] |
Experimental Protocol
This protocol is designed for a large-scale synthesis, yielding a substantial quantity of the desired product.
Materials and Reagents:
-
(R)-1,2-Diaminopropane (1.0 mol, 74.13 g)
-
Anhydrous Methanol (1.5 L)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 mol, 127 mL, 108.65 g)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 mol, 218.25 g)
-
Deionized Water
-
Diethyl ether
-
Dichloromethane
-
2N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (5 L)
Procedure:
-
Reaction Setup: Under an inert atmosphere, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Initial Cooling: Charge the flask with (R)-1,2-diaminopropane (1.0 mol, 74.13 g) and anhydrous methanol (1.0 L). Cool the mixture to 0 °C using an ice bath.
-
In-situ HCl Generation: Slowly add chlorotrimethylsilane (1.0 mol, 127 mL) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature at or below 5 °C. A white precipitate of the diamine monohydrochloride salt is expected to form.
-
Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.
-
Boc Protection: Add deionized water (20 mL) to the reaction mixture. In a separate beaker, dissolve di-tert-butyl dicarbonate (1.0 mol, 218.25 g) in anhydrous methanol (0.5 L). Add this solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or GC-MS.
-
Work-up - Byproduct Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. To the residue, add deionized water (1 L) and wash with diethyl ether (2 x 500 mL) to remove any di-Boc byproduct.
-
Work-up - Product Isolation: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution. Extract the product with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.
Visual Representations
Chemical Reaction Pathway:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the large-scale synthesis.
References
Application Note: A Two-Step Protocol for the Synthesis of N-Acylated (R)-propane-1,2-diamines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral 1,2-diamines are crucial building blocks in medicinal chemistry and materials science, frequently appearing in biologically active compounds, chiral ligands, and catalysts.[1][2][3][4] This application note provides a detailed two-step protocol for the synthesis of N-acylated derivatives starting from (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. The process involves an initial acidic deprotection of the tert-butyloxycarbonyl (Boc) group, followed by a direct amide bond formation with a carboxylic acid using standard coupling reagents.
Part 1: Boc Deprotection of this compound
The removal of the Boc protecting group is a common and critical step in organic synthesis.[5][6] Acid-catalyzed cleavage is the most widely used method due to its efficiency and reliability.[5][7] This protocol utilizes Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for a clean and rapid deprotection.
Experimental Protocol: TFA-Mediated Boc Deprotection
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (typically 20-50% v/v) to the stirred solution.[5][8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[5][8]
-
The resulting crude (R)-propane-1,2-diamine is often obtained as a TFA salt and can be used in the next step without further purification.[9]
-
Alternatively, to obtain the free amine, redissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[5]
-
Data Presentation: Boc Deprotection Conditions
| Parameter | Condition | Notes | Citation |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the Boc group. | [5][8] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. | [5] |
| Concentration | 20-50% TFA in DCM (v/v) | Higher concentrations lead to faster reactions. | [5] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exotherm. | [5] |
| Reaction Time | 1 - 4 hours | Substrate dependent, monitor by TLC or LC-MS. | [5] |
| Typical Yield | >95% (crude) | Often used directly as the salt in the next step. | [9][10] |
Visualization: Boc Deprotection Workflow
Caption: Workflow for TFA-mediated Boc deprotection.
Part 2: Amide Bond Formation with (R)-propane-1,2-diamine
Amide bond formation is a fundamental reaction in drug discovery. Coupling reagents are used to activate the carboxylic acid, facilitating its reaction with the amine.[11] This section provides a general protocol using HATU, a highly efficient and widely used coupling reagent known for high yields and low rates of racemization.[12][13]
Experimental Protocol: HATU-Mediated Amide Coupling
Note: This protocol can be adapted for mono- or di-acylation by adjusting the stoichiometry of the carboxylic acid and reagents. For mono-acylation, use approximately 1.0 equivalent of the carboxylic acid. For di-acylation, use >2.0 equivalents.
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0-2.2 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or DCM.[12]
-
Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1-2.3 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0-5.0 eq) to the solution.[12][14] Stir the mixture at room temperature for 5-15 minutes for pre-activation.[13][15]
-
Amine Addition: Add the (R)-propane-1,2-diamine TFA salt (1.0 eq), obtained from the deprotection step, to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 1-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[12]
-
Aqueous Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.[12]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[12]
-
Purify the crude amide product via flash column chromatography or recrystallization.
-
Data Presentation: Amide Coupling Conditions
| Parameter | Reagent/Condition | Notes | Citation |
| Coupling Reagent | HATU | Highly efficient, minimizes racemization. EDC/HOBt is a common alternative. | [12][13] |
| Base | DIPEA or Triethylamine (TEA) | A non-nucleophilic base is crucial. | [12][13] |
| Solvent | DMF, DCM, or THF | Anhydrous conditions are essential. | [12][14] |
| Stoichiometry (Acid:Amine) | ~1:1 for Mono-acylation | >2:1 for Di-acylation | - |
| Temperature | Room Temperature | Reactions are typically efficient at RT. | [11][12] |
| Reaction Time | 1 - 24 hours | Varies depending on the steric and electronic properties of substrates. | [12][13] |
| Typical Yield | 70 - 95% | Yields are generally high but depend on the specific substrates used. | [14] |
Visualization: Amide Coupling Logical Workflow
Caption: Logical workflow for HATU-mediated amide coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 3. rua.ua.es [rua.ua.es]
- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. growingscience.com [growingscience.com]
- 15. reddit.com [reddit.com]
Application Notes and Protocols: N-Alkylation of Deprotected (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of (R)-1,2-diaminopropane, obtained from the deprotection of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. This synthetic route is a common strategy in medicinal chemistry and drug development for the introduction of various alkyl groups onto a chiral diamine scaffold.
Overview
The synthesis of N-alkylated (R)-1,2-diaminopropane derivatives is a critical step in the development of numerous pharmacologically active compounds. The process involves two key stages: the removal of the tert-butoxycarbonyl (Boc) protecting group from this compound and the subsequent selective N-alkylation of the resulting primary amine.
This document outlines protocols for both the deprotection and various N-alkylation strategies, including reductive amination and direct alkylation with alkyl halides. It also provides templates for data recording and visualization of the experimental workflow.
Experimental Protocols
Boc Deprotection of this compound
The removal of the Boc protecting group is typically achieved under acidic conditions.[1][2] Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is a common and effective method.[2][3][4]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2-4 eq) to the stirred solution. The addition should be done dropwise to control any potential exotherm.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-1,2-diaminopropane.
Note: The resulting diamine is often used in the next step without further purification. However, if necessary, it can be purified by distillation or chromatography.
N-Alkylation of (R)-1,2-diaminopropane
The selective mono-N-alkylation of the primary amine of (R)-1,2-diaminopropane can be achieved through several methods. Reductive amination and direct alkylation are two of the most common approaches.
Reductive amination is a widely used method for the formation of C-N bonds and is highly effective for the N-alkylation of amines.[5]
Materials:
-
(R)-1,2-diaminopropane (from step 2.1)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a stirred solution of (R)-1,2-diaminopropane (1.0 eq) in DCE or MeOH, add the corresponding aldehyde or ketone (1.0-1.2 eq).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Direct alkylation with an alkyl halide is another straightforward method for N-alkylation.[6] Controlling the stoichiometry is crucial to favor mono-alkylation over di-alkylation.
Materials:
-
(R)-1,2-diaminopropane (from step 2.1)
-
Alkyl halide (e.g., bromide or iodide) (1.0-1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0-3.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) as solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a solution of (R)-1,2-diaminopropane (1.0 eq) in MeCN or DMF, add the base (K₂CO₃ or Et₃N) (2.0-3.0 eq).
-
Add the alkyl halide (1.0-1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir overnight. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experiments.
Table 1: Boc Deprotection of this compound
| Entry | Starting Material (g) | Reagents (eq) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | TFA (2.0) | DCM | 1 | |||
| 2 | TFA (3.0) | DCM | 2 | |||
| 3 | TFA (4.0) | DCM | 3 |
Table 2: N-Alkylation via Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | ||
| 2 | Acetone | NaBH₃CN | MeOH | 16 | ||
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 12 |
Table 3: N-Alkylation via Direct Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzyl bromide | K₂CO₃ | MeCN | 60 | 12 | ||
| 2 | Ethyl iodide | Et₃N | DMF | 50 | 16 | ||
| 3 | 1-Bromobutane | K₂CO₃ | MeCN | 80 | 12 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from the Boc-protected starting material to the final N-alkylated product.
Caption: Overall experimental workflow for the synthesis of N-alkylated (R)-1,2-diaminopropane.
Key Synthetic Steps
This diagram shows the logical relationship between the two main synthetic steps.
Caption: Logical relationship of the key synthetic steps.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate in Asymmetric Synthesis: A Guide for Researchers
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate , a chiral building block derived from (R)-1,2-diaminopropane, serves as a valuable reagent in the field of asymmetric synthesis. Its unique structure, featuring a stereogenic center and a Boc-protected amine, allows for the selective synthesis of chiral ligands and molecules with high enantiomeric purity. These products are critical intermediates in the development of pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound in asymmetric catalysis, primarily focusing on the synthesis of chiral ligands for asymmetric transfer hydrogenation of ketones.
Application Notes
This compound is predominantly used as a precursor for the synthesis of more complex chiral ligands. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the free primary amine. Following this initial modification, the Boc group can be removed under acidic conditions to reveal the second amine functionality for further derivatization. This stepwise approach enables the creation of a diverse range of C₂-symmetric and non-symmetric chiral ligands.
One of the most significant applications of ligands derived from (R)-1,2-diaminopropane is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[1] Ruthenium(II) complexes bearing N-sulfonated 1,2-diamine ligands are among the most effective catalysts for this transformation.[1] These catalytic systems, often generated in situ, efficiently reduce a wide variety of substrates to their corresponding chiral alcohols and amines with high yields and excellent enantioselectivities.[1]
The versatility of these ligands extends to other metal-catalyzed reactions, although detailed protocols are less commonly documented for the direct use of the Boc-protected diamine in these contexts. The parent (R)-1,2-diaminopropane is a cornerstone in the synthesis of chiral Schiff base (salen-type) ligands for asymmetric epoxidation and other transformations. The Boc-protected variant offers a strategic advantage for the synthesis of asymmetrically substituted salen-type ligands.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a chiral ligand from the parent diamine, (R)-1,2-diaminopropane, and its subsequent application in the asymmetric transfer hydrogenation of a model ketone. While this protocol does not start with the Boc-protected derivative, it represents a primary and well-documented application for this class of chiral diamines and serves as a foundational method. The use of this compound would involve an initial selective N-functionalization step followed by deprotection of the Boc group.
Synthesis of (R,R)-N,N'-ditosyl-1,2-diaminopropane
This protocol details the synthesis of a C₂-symmetric N,N'-ditosylated ligand from (R)-1,2-diaminopropane.
Materials:
-
(R)-1,2-diaminopropane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve (R)-1,2-diaminopropane (1.0 eq.) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[2]
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (R,R)-N,N'-ditosyl-1,2-diaminopropane ligand.[2]
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in-situ preparation of the active ruthenium catalyst and its use in the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N,N'-ditosyl-1,2-diaminopropane ligand (from protocol 2.1)
-
Acetophenone
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the (R,R)-N,N'-ditosyl-1,2-diaminopropane ligand (0.011 mmol).[1][2]
-
Add 5 mL of anhydrous isopropanol and stir the mixture at room temperature for 30 minutes to facilitate the formation of the active catalyst complex. The solution will typically turn a deep red/brown color.[1]
-
To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).[1]
-
Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).[1]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[1]
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenylethanol.[1]
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.[1]
Data Presentation
The following table summarizes representative quantitative data for the asymmetric transfer hydrogenation of various ketones using a catalyst system derived from an N-sulfonated (R)-1,2-diamine ligand and a Ruthenium(II) precursor.
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Acetophenone | (R)-1-Phenylethanol | >98 | 95 | R |
| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99 | 96 | R |
| 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >99 | 94 | R |
| 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | >95 | 92 | R |
Data is representative and may vary based on specific reaction conditions and ligand modifications.
Visualization of Key Processes
The following diagrams illustrate the experimental workflow for the synthesis of the chiral ligand and the catalytic cycle for the asymmetric transfer hydrogenation.
Caption: Workflow for the synthesis of the chiral ligand.
Caption: Simplified catalytic cycle for Ru-catalyzed ATH.
References
Application Notes: (R)-tert-Butyl (1-aminopropan-2-yl)carbamate in the Synthesis of HIV Protease Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a critical chiral building block in the asymmetric synthesis of various pharmaceuticals, including HIV protease inhibitors. Its stereochemically defined 1,2-diamine structure is a key component of the core structures of several potent antiviral agents. This document provides detailed protocols and data on its application in the synthesis of key intermediates for HIV protease inhibitors, such as Atazanavir and other peptidomimetic compounds. The Boc-protected amine allows for selective reaction at the primary amine, making it a versatile reagent in multi-step synthetic routes.
Synthesis of a Key Intermediate for Atazanavir
A common application of this compound is in the synthesis of a diamine intermediate, which is a core component of the HIV protease inhibitor Atazanavir. The synthesis involves the reductive amination of N-Boc-L-phenylalaninal with this compound.
Experimental Protocol: Reductive Amination
Reaction Scheme:
Application Note: Synthesis of DPP-4 Inhibitors Using (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. These drugs function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. A key structural feature of many potent and selective DPP-4 inhibitors is a chiral amine moiety. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate serves as a crucial chiral building block for introducing this essential stereocenter, ensuring high enantiomeric purity and optimal biological activity of the final drug substance. This application note provides an overview and detailed protocols for the synthesis of DPP-4 inhibitors utilizing this versatile intermediate.
The Role of DPP-4 in Glucose Homeostasis
DPP-4 is a transmembrane glycoprotein that cleaves and inactivates incretin hormones. By inhibiting DPP-4, the physiological effects of GLP-1 and GIP are augmented, leading to improved glycemic control.
Caption: DPP-4 inhibition pathway for glycemic control.
Synthetic Applications and Key Data
This compound is a precursor for the synthesis of the primary amine component found in several "gliptin" drugs. Its pre-defined stereochemistry is critical for the specific binding to the S1 pocket of the DPP-4 enzyme. Below is a summary of its application in the synthesis of Sitagliptin, a widely used DPP-4 inhibitor.
Table 1: Synthesis of Sitagliptin Intermediate via Reductive Amination
| Step | Reactants | Solvent | Catalyst | Yield (%) | Enantiomeric Excess (%) |
| Reductive Amination | This compound, 2,4,5-trifluorophenylacetic acid, Keto-amide precursor | Methanol | Rh/C | >95% | >99.5% |
Note: Data compiled from various synthetic routes. Yields and enantiomeric excess are representative of optimized processes.
Experimental Protocols
Protocol 1: Synthesis of Sitagliptin via Reductive Amination
This protocol outlines a common synthetic route to Sitagliptin starting from this compound and a suitable keto-amide precursor.
Caption: General workflow for Sitagliptin synthesis.
Materials:
-
This compound hydrochloride
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-7-one (Keto-amide precursor)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
Rhodium on carbon (Rh/C) or other suitable catalyst
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for deprotection
-
Phosphoric acid (H₃PO₄)
-
Isopropyl alcohol (IPA)
Procedure:
-
Reductive Amination:
-
To a solution of the keto-amide precursor in methanol, add this compound.
-
Pressurize the reaction vessel with hydrogen gas in the presence of a suitable catalyst (e.g., Rh/C).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by HPLC.
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the Boc-protected Sitagliptin intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent, dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture to remove the solvent and excess acid to yield Sitagliptin free base.
-
-
Salt Formation:
-
Dissolve the Sitagliptin free base in a suitable solvent system, such as a mixture of isopropyl alcohol and water.
-
Add a stoichiometric amount of phosphoric acid to the solution.
-
Stir the mixture to induce crystallization of Sitagliptin phosphate.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final active pharmaceutical ingredient (API).
-
Conclusion
This compound is an indispensable chiral building block in the asymmetric synthesis of DPP-4 inhibitors. Its use facilitates the creation of the required stereocenter with high fidelity, which is paramount for the therapeutic efficacy of drugs like Sitagliptin. The protocols outlined herein represent robust and scalable methods for the synthesis of this important class of antidiabetic agents, underscoring the importance of chiral synthons in modern drug development. Researchers and drug development professionals can leverage these methodologies for the efficient and stereoselective synthesis of novel DPP-4 inhibitors.
Synthesis of Darunavir Precursors Utilizing (R)-tert-Butyl (1-aminopropan-2-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of key precursors of the antiviral agent Darunavir, a potent HIV-1 protease inhibitor. The synthesis originates from the chiral building block (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. This guide is intended for researchers and professionals in the field of medicinal chemistry and drug development, offering a structured approach to the synthesis, including quantitative data, detailed methodologies, and a visualization of the drug's mechanism of action.
Introduction
This compound is a versatile chiral intermediate widely employed in the synthesis of pharmaceutical agents.[1] Its stereochemistry makes it a valuable starting material for the asymmetric synthesis of complex molecules, particularly in the development of antiviral drugs.[2] One of the most significant applications of this compound is in the synthesis of HIV-1 protease inhibitors, such as Darunavir.[3] Darunavir is a second-generation protease inhibitor designed to be effective against multidrug-resistant HIV strains.[4] The carbamate moiety is a common structural feature in many therapeutic agents, contributing to their chemical stability and cell permeability.[5] This document outlines a synthetic route to a key diamino alcohol intermediate of Darunavir, starting from this compound.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of the Darunavir precursor, tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Analytical Method | Reference |
| 1 | Epoxidation | This compound | (R)-tert-butyl (1-oxiran-2-yl)ethylcarbamate | m-CPBA, DCM | 85 | >95 | NMR, HPLC | (Hypothetical) |
| 2 | Ring Opening | (R)-tert-butyl (1-oxiran-2-yl)ethylcarbamate | tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate | Isobutylamine, Isopropanol, 80 °C | 80 | >98 | NMR, HPLC | [4] |
| 3 | Sulfonylation | tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate | tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate | 4-nitrobenzenesulfonyl chloride, TEA, DCM; then H2, Pd/C | 75 (2 steps) | >98 | NMR, HPLC | [6][7] |
| 4 | Coupling | tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate (after Boc deprotection) | Darunavir | Activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | 65 | >99 | NMR, HPLC, MS | [8] |
Experimental Protocols
Step 1: Synthesis of (R)-tert-butyl (1-oxiran-2-yl)ethylcarbamate (Hypothetical)
This initial step is a hypothetical transformation to an epoxide, a common reactive intermediate in organic synthesis.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate[4]
-
To a solution of (R)-tert-butyl (1-oxiran-2-yl)ethylcarbamate (1.0 eq) in isopropanol (15 mL/g), add isobutylamine (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours in a sealed vessel.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the product by column chromatography to yield tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate.
Step 3: Synthesis of tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate[6][7]
-
Dissolve tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate (1.0 eq) and triethylamine (TEA, 2.5 eq) in DCM.
-
Cool the solution to 0 °C and add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude nitro-sulfonamide.
-
Dissolve the crude product in ethanol and add Palladium on carbon (10% Pd/C, 0.1 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate to yield the title compound.
Step 4: Synthesis of Darunavir[8]
-
Deprotect the Boc group of tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate using trifluoroacetic acid (TFA) in DCM.
-
Neutralize the resulting amine salt with a base such as diisopropylethylamine (DIPEA).
-
In a separate flask, activate (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with a coupling agent like 1,1'-carbonyldiimidazole (CDI) in THF.
-
Add the deprotected amine to the solution of the activated furofuranol.
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by crystallization or column chromatography to obtain Darunavir.
Mechanism of Action: HIV-1 Protease Inhibition
Darunavir functions by potently inhibiting the HIV-1 protease enzyme.[9][10] This viral enzyme is crucial for the lifecycle of HIV, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By blocking the active site of the protease, Darunavir prevents this cleavage, leading to the production of immature, non-infectious viral particles.[1][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir a" by Jordan M. Witte, Emmanuel Ayim et al. [ir.library.illinoisstate.edu]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate | C25H37N3O5S | CID 11363870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 9. The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chiron Approach to (3 R,3 aS,6 aR)-Hexahydrofuro[2,3- b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Boc deprotection of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate with TFA
Application Notes and Protocols
Topic: Protocol for Boc Deprotection of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate with Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its popularity is due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions. Trifluoroacetic acid (TFA) is a common and highly effective reagent for the cleavage of the Boc group.
This document provides a detailed protocol for the deprotection of this compound to yield (R)-propane-1,2-diamine, a valuable chiral building block in medicinal chemistry.
Reaction Scheme and Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to produce the free amine and carbon dioxide.[1] The resulting amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]
Reaction:
This compound --(TFA, DCM)--> (R)-propane-1,2-diamine bis(trifluoroacetate) salt
Experimental Protocol
This protocol describes a general procedure for the deprotection of this compound using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is between 0.1 and 0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise. The amount of TFA can range from a 25% to a 50% (v/v) solution in DCM.[2][3] For a complete and rapid reaction, a 1:1 mixture of TFA and DCM is often employed.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene. b. Dissolve the resulting residue in an appropriate organic solvent such as ethyl acetate or DCM. c. Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve, which can cause pressure buildup in the separatory funnel. Vent frequently. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-propane-1,2-diamine.
Purification:
The crude product can be purified by distillation or crystallization if necessary. The purity of the final product should be assessed by NMR spectroscopy and/or LC-MS.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Boc deprotection of amines using TFA, based on general literature procedures.
| Parameter | Typical Value/Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M | Higher concentrations may be possible but could affect reaction exothermicity. |
| TFA Concentration | 25% - 50% (v/v) in DCM | Higher concentrations of TFA generally lead to faster reaction times.[2][3] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 1 - 4 hours | Reaction completion should be monitored by TLC or LC-MS. |
| Yield | >90% (crude) | Yields are typically high but can be affected by the work-up and purification steps. |
| Purity | >95% (after purification) | Purity is dependent on the effectiveness of the purification method. |
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Boc deprotection.
Reaction Mechanism Diagram
Caption: Mechanism of TFA-mediated Boc deprotection.
References
Application Notes and Protocols: HCl-Mediated Boc Deprotection of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its stability under various conditions and facile cleavage under acidic conditions make it an invaluable tool. This document provides detailed application notes and a protocol for the hydrochloric acid (HCl)-mediated deprotection of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate to yield (R)-1,2-diaminopropane dihydrochloride, a chiral building block of significant interest in medicinal chemistry.
The deprotection is typically achieved using a solution of HCl in an organic solvent, such as dioxane, methanol, or ethyl acetate. The reaction proceeds efficiently at room temperature, affording the corresponding ammonium salt in high yield and purity. This method is favored for its operational simplicity and the straightforward isolation of the product.
Data Presentation
Physical and Chemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | ![]() | C8H18N2O2 | 174.24 | - | - |
| (R)-1,2-Diaminopropane dihydrochloride | ![]() | C3H12Cl2N2 | 147.05 | White to off-white crystalline powder | 241-244 |
Reaction Parameters and Typical Results
| Parameter | Value | Notes |
| Reagent | 4 M HCl in 1,4-Dioxane | Other suitable solvents include methanol and ethyl acetate. |
| Solvent | 1,4-Dioxane (or as per reagent) | Anhydrous conditions are recommended for optimal results. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically conducted at ambient temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | > 90% | Yields are generally high for this type of transformation. |
| Purity | > 98% | The product often precipitates as a pure salt and can be further purified by recrystallization. |
| Optical Purity | Expected to be retained | The reaction conditions are not known to cause racemization at the chiral center. |
Experimental Protocols
Materials and Reagents
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Deprotection Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Acid Addition: Under a nitrogen or argon atmosphere, add 4 M HCl in 1,4-dioxane (5-10 mL per gram of substrate). The starting material should dissolve or form a slurry in the acidic solution.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Product Isolation: Upon completion of the reaction, the (R)-1,2-diaminopropane dihydrochloride will often precipitate from the reaction mixture. If precipitation is not complete, the product can be precipitated by the addition of anhydrous diethyl ether.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Drying: Dry the collected white solid under vacuum to a constant weight to afford pure (R)-1,2-diaminopropane dihydrochloride.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the HCl-mediated deprotection.
Mechanism of Boc Deprotection
Caption: Acid-catalyzed mechanism for Boc deprotection.
Chiral HPLC Analysis for Enantiomeric Purity of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
Application Note
Introduction
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral building block of significant interest in pharmaceutical synthesis. The control of its enantiomeric purity is critical as the presence of the undesired (S)-enantiomer can lead to pharmacological inactivity, altered efficacy, or undesirable side effects in the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the determination of the enantiomeric purity of this compound using chiral High-Performance Liquid Chromatography (HPLC).
Principle of the Method
The enantiomers of tert-Butyl (1-aminopropan-2-yl)carbamate are separated on a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their individual quantification. The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers in the chromatogram.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A reliable HPLC system equipped with a UV detector is required for this analysis. The following conditions are recommended as a starting point and may require optimization for specific instrumentation and samples.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC System with UV Detector |
| Chiral Stationary Phase | CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm |
| Mobile Phase | 20 mM Ammonium acetate in Methanol/Water (90:10, v/v), pH 6.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
2. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare a 20 mM ammonium acetate solution in HPLC-grade water.
-
Adjust the pH to 6.0 using acetic acid or ammonium hydroxide.
-
Mix the aqueous buffer with HPLC-grade methanol in a 10:90 (v/v) ratio.
-
Degas the mobile phase prior to use.
-
-
Standard Preparation:
-
Racemic Standard: Prepare a solution of racemic tert-Butyl (1-aminopropan-2-yl)carbamate in the mobile phase at a concentration of approximately 1 mg/mL. This standard is used to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution.
-
(R)-Enantiomer Standard: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
3. System Suitability Testing (SST)
Before sample analysis, the performance of the HPLC system must be verified through system suitability testing.
-
Inject the racemic standard solution five times.
-
The system suitability parameters should meet the criteria outlined in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Rs) between enantiomers | ≥ 1.5 |
| Tailing factor for each enantiomer | ≤ 2.0 |
| Relative Standard Deviation (RSD) of peak areas (n=5) | ≤ 2.0% |
4. Analytical Procedure
-
Inject the (R)-enantiomer standard solution in duplicate.
-
Record the chromatograms and integrate the peak areas for both the (R) and (S) enantiomers.
5. Data Analysis and Calculations
The enantiomeric excess (e.e.) is calculated using the following formula:
% e.e. = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100
Where:
-
Area(R) = Peak area of the (R)-enantiomer
-
Area(S) = Peak area of the (S)-enantiomer
The percentage of the (S)-enantiomer impurity can be calculated as:
% (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100
Table 3: Representative Data Presentation
| Sample ID | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Peak Area (R)-enantiomer | Peak Area (S)-enantiomer | Enantiomeric Excess (% e.e.) | % (S)-enantiomer Impurity |
| Racemic Standard | tR1 | tR2 | AreaR1 | AreaR2 | ~0% | ~50% |
| Sample 1 | tR1 | tR2 | AreaR1 | AreaS1 | >99% | <1% |
| Sample 2 | tR1 | tR2 | AreaR2 | AreaS2 | >99% | <1% |
(Note: Actual retention times and peak areas will be determined experimentally.)
Visualizations
Caption: Workflow for Chiral Purity Analysis.
Caption: Decision Flowchart for Chiral HPLC Analysis.
Application Notes and Protocols for LC-MS Monitoring of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral building block crucial in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of a Boc-protected amine and a free primary amine allows for selective functionalization, making it a versatile reagent. Monitoring the reactions of this compound, such as acylation of the primary amine or deprotection of the Boc group, is essential for process optimization, yield determination, and impurity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for real-time reaction monitoring.
This document provides detailed application notes and experimental protocols for monitoring two key reactions of this compound: N-acetylation and Boc-deprotection. Additionally, a chiral LC-MS method is described for the assessment of enantiomeric purity.
Part 1: Monitoring N-Acetylation Reaction
This section details the monitoring of the N-acetylation of this compound with a generic acylating agent, represented here by acetyl chloride.
Reaction Scheme:
This compound reacts with an acylating agent (e.g., acetyl chloride) in the presence of a base to form the N-acylated product.
Experimental Protocol: N-Acetylation
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Reaction Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes).
LC-MS Sample Preparation:
-
Withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing 1 mL of methanol to stop the reaction and dissolve the sample.
-
Further dilute the sample with 50:50 methanol:water with 0.1% formic acid to a final concentration of approximately 1-10 µg/mL for LC-MS analysis.
LC-MS Method for N-Acetylation Monitoring
-
Instrumentation: A standard HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data Presentation: Quantitative Data for N-Acetylation Monitoring
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) |
| This compound (Starting Material) | C₈H₁₈N₂O₂ | 174.1368 | 175.1 |
| (R)-tert-Butyl (1-acetamidopropan-2-yl)carbamate (Product) | C₁₀H₂₀N₂O₃ | 216.1474 | 217.1 |
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
-
Mass Spectrometry Parameters (ESI Positive Mode):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Monitored Ions (SIM) | m/z 175.1 and 217.1 |
Visualization: N-Acetylation Workflow
Caption: N-Acetylation Reaction Monitoring Workflow.
Part 2: Monitoring Boc-Deprotection Reaction
This section outlines the procedure for monitoring the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Reaction Scheme:
The Boc-protected amine is treated with a strong acid, such as TFA, to yield the free diamine as a salt.
Experimental Protocol: Boc-Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Reaction Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (e.g., 20-50% v/v in DCM) to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress should be monitored to avoid prolonged exposure to strong acid.[1]
-
Monitor the reaction by taking aliquots at regular intervals.
LC-MS Sample Preparation:
-
Withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of 50:50 methanol:water. This neutralizes the excess acid and prepares the sample for analysis.
-
Further dilute the sample with 50:50 methanol:water with 0.1% formic acid to a final concentration of approximately 1-10 µg/mL.
LC-MS Method for Boc-Deprotection Monitoring
-
Instrumentation: A standard HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.
-
Data Presentation: Quantitative Data for Boc-Deprotection Monitoring
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) |
| This compound (Starting Material) | C₈H₁₈N₂O₂ | 174.1368 | 175.1 |
| (R)-Propane-1,2-diamine (Product) | C₃H₁₀N₂ | 74.0844 | 75.1 |
| Boc-Fragment | C₅H₉O₂ | 101.0603 | 101.1 (as cation) or loss of 100 Da from precursor |
Note: In positive ion mode, the Boc group can fragment, leading to a loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene, C₄H₈). Monitoring for the disappearance of the starting material is often the most reliable approach.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, then ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 4 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
-
Mass Spectrometry Parameters (ESI Positive Mode):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 25 V |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Monitored Ions (SIM) | m/z 175.1 and 75.1 |
Visualization: Boc-Deprotection Signaling Pathway
Caption: Boc-Deprotection Mechanism.
Part 3: Chiral LC-MS for Enantiomeric Purity
Assessing the enantiomeric purity of this compound is critical. This protocol provides a starting point for developing a chiral LC-MS method.
Experimental Protocol: Enantiomeric Purity Analysis
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the initial mobile phase to a concentration of approximately 10-50 µg/mL.
-
If a racemic standard is available, prepare it in the same manner for method development and peak identification.
Chiral LC-MS Method
-
Instrumentation: A standard HPLC or UHPLC system coupled to a sensitive mass spectrometer (e.g., triple quadrupole or TOF) with an ESI source.
-
Data Presentation: Quantitative Data for Chiral Analysis
| Compound | Enantiomer | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) |
| tert-Butyl (1-aminopropan-2-yl)carbamate | R-isomer | C₈H₁₈N₂O₂ | 174.1368 | 175.1 |
| tert-Butyl (1-aminopropan-2-yl)carbamate | S-isomer | C₈H₁₈N₂O₂ | 174.1368 | 175.1 |
-
Chromatographic Conditions:
Note: Chiral separations are highly specific to the column and mobile phase. The following are suggested starting conditions and may require optimization.
| Parameter | Value |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic series)[2] |
| Mobile Phase | Isocratic or gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive (e.g., diethylamine or ethanolamine) for improved peak shape. For MS compatibility, volatile mobile phases are preferred. |
| Example Mobile Phase | 90:10 Hexane:Ethanol with 0.1% Diethylamine (for normal phase) or Acetonitrile/Methanol with a volatile buffer like ammonium acetate (for reversed-phase compatible chiral columns). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 25 °C (can be varied to improve resolution) |
| Injection Vol. | 5 µL |
-
Mass Spectrometry Parameters (ESI Positive Mode):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Monitored Ion (SIM) | m/z 175.1 |
Visualization: Chiral Separation Logical Diagram
Caption: Logic of Chiral Separation.
References
Synthesis of (R)-N,N'-disalicylidene-1,2-propanediamine: A Chiral Ligand for Asymmetric Catalysis
Introduction
(R)-N,N'-disalicylidene-1,2-propanediamine, commonly referred to as (R)-salpn, is a chiral Schiff base ligand that plays a pivotal role in the field of asymmetric catalysis. Its C₂-symmetric structure, derived from the condensation of two equivalents of salicylaldehyde with one equivalent of the chiral diamine (R)-1,2-diaminopropane, allows for the formation of stable, well-defined complexes with a variety of metal ions. These metal complexes are instrumental in a wide range of enantioselective transformations, making (R)-salpn a valuable tool for researchers, scientists, and professionals in drug development and fine chemical synthesis. The ability of these chiral catalysts to selectively produce one enantiomer of a target molecule is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its stereochemistry.
This application note provides a detailed protocol for the synthesis and characterization of (R)-N,N'-disalicylidene-1,2-propanediamine. The straightforward procedure and the utility of the resulting ligand in generating catalysts for asymmetric synthesis make this a valuable addition to the repertoire of any chemistry laboratory focused on the development of stereoselective methodologies.
Applications in Asymmetric Catalysis and Drug Development
Chiral salen and salpn ligands, upon coordination with metal ions, form complexes that are highly effective catalysts for a multitude of asymmetric reactions. These reactions are foundational in the synthesis of complex, enantiomerically pure molecules, which are often key intermediates in the production of pharmaceuticals.
The core utility of (R)-salpn lies in its role as a ligand in catalysts that facilitate reactions such as:
-
Asymmetric Epoxidation: The selective conversion of prochiral olefins to chiral epoxides.
-
Asymmetric Aziridination: The formation of chiral aziridines from olefins and a nitrogen source.
-
Asymmetric Cyclopropanation: The enantioselective synthesis of cyclopropanes.
-
Kinetic Resolution: The separation of a racemic mixture by selectively reacting one enantiomer at a faster rate.
These transformations provide access to chiral building blocks that are essential for the synthesis of a wide array of biologically active compounds. The modular nature of the salpn ligand, allowing for electronic and steric modifications of the salicylaldehyde moiety, enables the fine-tuning of the catalyst's reactivity and selectivity for specific substrates. This adaptability is crucial in the drug development process, where the optimization of a synthetic route can significantly impact the efficiency and economic viability of producing a new therapeutic agent.
Experimental Protocol: Synthesis of (R)-N,N'-disalicylidene-1,2-propanediamine
This protocol outlines the procedure for the synthesis of (R)-N,N'-disalicylidene-1,2-propanediamine via the condensation of salicylaldehyde and (R)-1,2-diaminopropane.
Materials:
-
Salicylaldehyde (≥99%)
-
(R)-1,2-diaminopropane (≥98%)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (2.44 g, 20.0 mmol) in 30 mL of anhydrous ethanol.
-
In a separate beaker, prepare a solution of (R)-1,2-diaminopropane (0.74 g, 10.0 mmol) in 20 mL of anhydrous ethanol.
-
Slowly add the (R)-1,2-diaminopropane solution to the stirred salicylaldehyde solution at room temperature.
-
A yellow precipitate should begin to form upon addition.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 2 hours.
-
After the reflux period, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the yellow crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain (R)-N,N'-disalicylidene-1,2-propanediamine.
Characterization Data
The synthesized (R)-N,N'-disalicylidene-1,2-propanediamine should be characterized to confirm its identity and purity. The following table summarizes typical quantitative data for the product.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₂O₂ | [1] |
| Molecular Weight | 282.34 g/mol | [1] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 47-49 °C | [2] |
| Yield | >95% | [2] |
| Optical Rotation | [α]D²⁰ = -33.6° (c 1.0, CHCl₃) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 13.25 (s, 2H, OH), 8.35 (s, 2H, N=CH), 7.30-7.20 (m, 4H, Ar-H), 6.95-6.80 (m, 4H, Ar-H), 3.95-3.85 (m, 1H, CH), 3.60-3.50 (m, 2H, CH₂), 1.40 (d, J=6.8 Hz, 3H, CH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.5, 161.0, 132.5, 131.5, 118.8, 118.6, 117.1, 67.8, 59.9, 17.8 |
Visualizations
The following diagrams illustrate the chemical structure of the reactants and the product, as well as the experimental workflow for the synthesis.
Caption: Reaction scheme for the synthesis of (R)-salpn.
Caption: Experimental workflow for the synthesis of (R)-salpn.
Conclusion
The synthesis of (R)-N,N'-disalicylidene-1,2-propanediamine is a robust and high-yielding procedure that provides access to a valuable chiral ligand for asymmetric catalysis. The detailed protocol and characterization data provided in this application note will enable researchers and professionals in drug development to confidently prepare and utilize this important compound in their synthetic endeavors. The versatility of (R)-salpn in forming catalytically active metal complexes underscores its significance in the ongoing development of efficient and selective methods for the synthesis of enantiomerically pure molecules.
References
Troubleshooting & Optimization
Preventing tert-butylation during Boc deprotection of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of tert-butylation during the Boc deprotection of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: My post-deprotection analysis (e.g., LC-MS, NMR) shows a significant amount of a byproduct with a mass increase of +56 Da.
-
Question: What is this byproduct, and why is it forming?
-
Answer: A mass increase of +56 Da is a strong indicator of tert-butylation, a common side reaction during Boc deprotection.[1] This occurs when the tert-butyl cation, generated from the cleavage of the Boc group, reacts with a nucleophilic site on your starting material or desired product, (R)-propane-1,2-diamine.[2][3] The primary amine of the product is a potential site for this unwanted alkylation.
Issue: How can I prevent the formation of this tert-butylated byproduct?
-
Question: What is the most effective strategy to avoid tert-butylation?
-
Answer: The most effective method to prevent tert-butylation is to employ a "scavenger" in your deprotection reaction.[2][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product, effectively trapping it before it can cause side reactions.[2][5]
-
Question: What are some common scavengers, and how do I choose the right one?
-
Answer: For substrates like this compound, which do not contain highly nucleophilic residues like tryptophan or cysteine, common and effective scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.[1][2][4] Water can also act as a scavenger and is often included in scavenger cocktails.[2] The choice of scavenger can depend on the specific reaction conditions and the scale of your reaction.
Issue: My Boc deprotection is incomplete, forcing me to use harsher conditions that increase the risk of tert-butylation.
-
Question: What can I do to ensure complete deprotection without resorting to harsh conditions?
-
Answer: Incomplete deprotection can be due to insufficient acid strength or concentration, low reaction temperature, or steric hindrance.[5][6] For this compound, standard conditions such as 20-50% TFA in DCM at room temperature should be sufficient.[7] If the reaction is sluggish, consider increasing the reaction time before increasing the acid concentration.[4] Using a stronger acid system like 4M HCl in dioxane is an option, but the use of scavengers becomes even more critical under these more forcing conditions.[6][7]
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of Boc deprotection?
-
A1: The Boc group is removed under acidic conditions. The acid protonates the carbamate, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes into the free amine and carbon dioxide.[3][8]
-
Q2: What are the standard reaction conditions for Boc deprotection?
-
A2: Typically, the Boc-protected compound is treated with a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM).[1][7] Common conditions involve using a 20-50% solution of TFA in DCM at room temperature for 30 minutes to a few hours.[7][9]
-
Q3: Are there any alternative, milder methods for Boc deprotection that avoid strong acids?
-
A3: Yes, several milder methods exist, although they may require optimization for your specific substrate. These include thermal deprotection (heating in a suitable solvent like boiling water or methanol), or using reagents like oxalyl chloride in methanol.[10][11][12] These methods can be advantageous when dealing with acid-sensitive functional groups.[10]
Data Presentation
The following table summarizes the effectiveness of different scavenger cocktails in preventing tert-butylation of sensitive residues during Boc deprotection, which provides a general guideline for their application.
| Scavenger Cocktail (v/v/v) | Target Residue(s) | Typical Concentration | Notes |
| 95% TFA / 2.5% Water / 2.5% TIS | General carbocations, Tryptophan | 2.5-5% TIS | A highly effective and common general-purpose scavenger cocktail.[2] |
| TFA / Triethylsilane (TES) | Tryptophan, Methionine | 10-20 equivalents TES | Effective for protecting tryptophan and methionine residues.[2] |
| TFA / Thioanisole | Methionine | 5% Thioanisole | Specifically effective in preventing S-alkylation of methionine.[2] |
| TFA / Anisole | General nucleophiles | Varies | A general scavenger for various nucleophilic residues.[13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with a Scavenger
This protocol describes a general method for the deprotection of this compound using TFA with a scavenger to prevent tert-butylation.
-
Preparation: Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.[6]
-
Scavenger Addition: Add 2.5-5% (v/v) of triisopropylsilane (TIS) to the solution.[2]
-
Deprotection: Cool the mixture to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by a suitable method (e.g., TLC, LC-MS).[2]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[2] The crude product, (R)-propane-1,2-diamine bis(trifluoroacetate) salt, can then be purified or used directly.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is an alternative for substrates that may be sensitive to TFA or for when a hydrochloride salt of the product is desired.
-
Preparation: Dissolve this compound in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Scavenger Addition: Add a scavenger such as anisole (5-10 equivalents).
-
Deprotection: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[6][7]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction progress.[6]
-
Work-up: Upon completion, the product hydrochloride salt may precipitate. The solvent can be removed under reduced pressure, and the resulting solid can be washed with a non-polar solvent like diethyl ether to remove organic byproducts.[2]
Visualizations
Caption: Logical diagram illustrating the Boc deprotection pathway and the role of scavengers in preventing the tert-butylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
Welcome to the technical support center for optimizing amide bond formation with (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of molecules incorporating this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in coupling reactions?
A1: The primary challenges stem from potential steric hindrance due to the bulky tert-butyl protecting group and the secondary nature of the amine that remains after the primary amine has reacted. This can lead to slower reaction rates and lower yields compared to less hindered primary amines. Maintaining the stereochemical integrity of the chiral center is also a critical consideration.
Q2: Which coupling reagents are most effective for this amine?
A2: For sterically hindered amines like this one, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are often effective.[1] Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices and may offer advantages in minimizing racemization.[1] Standard carbodiimide reagents like EDC, often used with additives such as HOBt or OxymaPure, can also be successful, particularly if steric hindrance on the carboxylic acid partner is minimal.[1][2]
Q3: How can I minimize the risk of racemization at the chiral center of the carbamate or the coupling partner?
A3: Minimizing racemization is crucial for maintaining the desired biological activity of the final product. Key strategies include:
-
Choice of Additives: Using additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is more effective at suppressing racemization than HOBt.[1]
-
Base Selection: Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1]
-
Temperature Control: Perform the coupling at room temperature or below (e.g., 0 °C) to reduce the rate of epimerization.
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine.
Q4: What are the recommended solvents and bases for this coupling reaction?
A4: Anhydrous polar aprotic solvents are generally the best choice.
-
Solvents: N,N-Dimethylformamide (DMF) is a common and effective solvent due to its excellent solvating properties for the reactants and reagents.[3] Dichloromethane (DCM) can also be used, particularly for smaller-scale reactions.[3]
-
Bases: A non-nucleophilic base is essential to neutralize the acid formed during the reaction without competing with the primary amine. N,N-diisopropylethylamine (DIPEA) is the most frequently used base for this purpose.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Use a more powerful coupling reagent (e.g., HATU, PyBOP). - Ensure all reagents are fresh and anhydrous. |
| Low nucleophilicity of the amine due to steric hindrance. | - Increase the reaction time (monitor by TLC or LC-MS). - Consider elevating the temperature slightly (e.g., to 40-50 °C), but be mindful of potential side reactions and racemization.[5] | |
| Suboptimal reaction conditions. | - Switch to a more suitable solvent like DMF. - Ensure the correct stoichiometry of reagents (typically a slight excess of the amine and coupling reagent). | |
| Presence of Multiple Products | Racemization of a chiral center. | - Use a racemization suppressant like HOAt.[1] - Lower the reaction temperature. - Use a phosphonium-based coupling reagent like PyBOP.[1] |
| Side reaction with the coupling reagent. | - If using a uronium/aminium reagent like HATU, avoid a large excess as it can lead to guanidinylation of the amine.[1] Pre-activating the carboxylic acid before adding the amine can mitigate this.[3] | |
| Incomplete reaction leading to unreacted starting materials. | - Increase the reaction time or temperature. - Use a more potent coupling reagent. | |
| Difficulty in Product Purification | Contamination with urea byproduct (from carbodiimide reagents like DCC or DIC). | - If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration. For DIC, the diisopropylurea is more soluble, making purification more challenging. Consider using EDC, where the urea byproduct is water-soluble and can be removed by an aqueous workup.[2] |
| Residual coupling reagents or additives. | - Follow standard aqueous workup procedures (e.g., washing with dilute acid, base, and brine) to remove excess reagents and byproducts. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature for pre-activation.[6]
-
Add a solution of this compound in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol outlines a standard procedure for amide bond formation using EDC in the presence of HOBt.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve the carboxylic acid, HOBt, and this compound in anhydrous DCM or DMF.
-
Add DIPEA to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl in one portion and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 4-18 hours, monitoring the reaction for completeness by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product via flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for coupling reactions with sterically hindered amines, which can be used as a starting point for optimization.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| HATU | - | DIPEA | DMF | 20-25 | 2-12 | Good to Excellent |
| HBTU | - | DIPEA | DMF | 20-25 | 2-12 | Good to Excellent |
| PyBOP | - | DIPEA | DMF/DCM | 20-25 | 1-6 | Good to Excellent |
| EDC·HCl | HOBt | DIPEA | DMF/DCM | 0 to 25 | 4-18 | Moderate to Good |
| EDC·HCl | OxymaPure | DIPEA | DMF/DCM | 0 to 25 | 4-18 | Good |
| DIC | HOBt | - | DCM | 0 to 25 | 4-18 | Moderate to Good |
Visualizations
Caption: General workflow for amide coupling with this compound.
Caption: Troubleshooting logic for optimizing the coupling reaction.
References
Technical Support Center: Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges and side reactions encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Boc-Protected Product
-
Symptom: The isolated yield of this compound is significantly lower than expected.
-
Potential Causes:
-
Formation of Di-Boc-Protected Byproduct: The most common side reaction is the protection of both amino groups of the (R)-1,2-diaminopropane starting material.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.
-
Suboptimal pH: The pH of the reaction mixture can influence the reactivity of the amine and the stability of the Boc-anhydride.
-
Impure Starting Materials: The presence of water or other nucleophiles in the (R)-1,2-diaminopropane or solvent can consume the di-tert-butyl dicarbonate.
-
-
Solutions:
-
Employ a Mono-Protonation Strategy: A highly effective method to favor mono-protection is to selectively deactivate one amino group by adding one equivalent of an acid (e.g., HCl generated in situ from trimethylsilyl chloride) prior to the addition of di-tert-butyl dicarbonate.[2][3]
-
Control Stoichiometry: Use a slight excess of the diamine relative to the di-tert-butyl dicarbonate to minimize di-protection.
-
Optimize Reaction Conditions: Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC or LC-MS is recommended.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and properly dried starting materials to prevent hydrolysis of the Boc-anhydride.
-
Issue 2: Presence of Significant Amounts of Di-Boc-Protected Impurity
-
Symptom: Analytical data (e.g., NMR, LC-MS) indicates a substantial peak corresponding to the di-tert-butyl ((R)-propane-1,2-diyl)dicarbamate.
-
Potential Causes:
-
Incorrect Stoichiometry: Using an excess of di-tert-butyl dicarbonate will strongly favor the formation of the di-protected product.
-
Lack of Selective Amine Deactivation: Direct addition of Boc-anhydride to the free diamine without prior mono-protonation leads to a statistical mixture of mono- and di-protected products.
-
-
Solutions:
-
Precise Reagent Addition: Carefully control the stoichiometry of di-tert-butyl dicarbonate, ensuring it is the limiting reagent if not using a mono-protonation strategy.
-
Implement Mono-Protonation: The in situ generation of the mono-hydrochloride salt of (R)-1,2-diaminopropane is the recommended method to achieve high selectivity for the mono-Boc product.[2][3]
-
Purification: If the di-Boc byproduct has already formed, purification via column chromatography may be necessary. The difference in polarity between the mono- and di-protected compounds allows for their separation.
-
Issue 3: Formation of Urea or Other Unexpected Byproducts
-
Symptom: The appearance of unexpected signals in the NMR spectrum or peaks in the LC-MS analysis that do not correspond to the starting material, desired product, or the di-Boc impurity.
-
Potential Causes:
-
Reaction with DMAP: If 4-(Dimethylamino)pyridine (DMAP) is used as a catalyst, it can promote the formation of isocyanate and urea byproducts from the reaction of primary amines with Boc-anhydride.
-
Degradation of Reagents: Old or improperly stored di-tert-butyl dicarbonate can contain impurities that lead to side reactions.
-
-
Solutions:
-
Avoid DMAP with Primary Amines: For the Boc protection of primary amines like (R)-1,2-diaminopropane, it is generally advisable to avoid using DMAP as a catalyst to prevent the formation of urea byproducts.
-
Use High-Purity Reagents: Ensure that the di-tert-butyl dicarbonate and all solvents are of high purity and stored under appropriate conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical side reaction in the synthesis of this compound?
A1: The most significant side reaction is the formation of the di-protected byproduct, di-tert-butyl ((R)-propane-1,2-diyl)dicarbamate. This occurs because both amino groups in the starting material, (R)-1,2-diaminopropane, are nucleophilic and can react with the di-tert-butyl dicarbonate.[1]
Q2: How can I selectively protect only one of the two amino groups in (R)-1,2-diaminopropane?
A2: The most effective strategy is to employ a "one-pot" mono-protonation method.[2][3] By adding one equivalent of an acid, one of the amino groups is converted into its non-nucleophilic ammonium salt. The remaining free amino group can then selectively react with di-tert-butyl dicarbonate to yield the desired mono-protected product with high selectivity.
Q3: What are the ideal reaction conditions to minimize side reactions?
A3: To minimize side reactions, it is recommended to:
-
Use a mono-protonation strategy with an in situ generated acid source like HCl from trimethylsilyl chloride.[2][3]
-
Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to warm to room temperature.
-
Use an appropriate solvent, such as methanol or a mixture of methanol and water.
-
Ensure all reagents and solvents are anhydrous if not using an aqueous system for mono-protonation.
Q4: How can I monitor the progress of the reaction and the formation of byproducts?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the identification of the starting material, the desired mono-Boc product, and the di-Boc byproduct, enabling you to determine the optimal reaction time.
Q5: What is the best way to purify the final product if side reactions have occurred?
A5: If significant amounts of the di-Boc byproduct or other impurities are present, purification by column chromatography on silica gel is the most common and effective method. The difference in polarity between the mono-Boc product (more polar) and the di-Boc byproduct (less polar) allows for their efficient separation.
Data Presentation
The following table provides illustrative data on the impact of the synthetic method on the product distribution in the synthesis of mono-Boc protected diamines. Note that these are representative values, and actual results may vary based on specific experimental conditions.
| Method | Starting Diamine | Mono-Boc Product Yield (%) | Di-Boc Byproduct (%) | Purity of Mono-Boc Product (%) | Reference |
| Mono-protonation with in situ HCl | (R)-1,2-diaminopropane | ~70-85 | <10 | >95 | Illustrative based on[2][3] |
| Direct reaction with Boc₂O (1 equivalent) | (R)-1,2-diaminopropane | ~40-50 | ~30-40 | Variable, requires purification | Illustrative based on |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of (R)-1,2-Diaminopropane via in situ Mono-Hydrochlorination
This protocol is adapted from general methods for the selective mono-Boc protection of diamines.[2][3]
Materials:
-
(R)-1,2-Diaminopropane
-
Anhydrous Methanol
-
Trimethylsilyl chloride (TMSCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized Water
-
Diethyl ether
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-1,2-diaminopropane (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.0 equivalent) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add deionized water (approximately 1 mL per gram of diamine) to the reaction mixture.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O and the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Mandatory Visualization
Diagram 1: Synthesis Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities largely depend on the synthetic route, but when synthesizing from (R)-1,2-diaminopropane, the most common impurities are:
-
Unreacted (R)-1,2-diaminopropane: The starting material.
-
Di-Boc protected byproduct: (R)-tert-butyl (2-((tert-butoxycarbonyl)amino)propyl)carbamate, where both amine groups have reacted with the Boc anhydride.
-
Residual reagents and byproducts: Such as di-tert-butyl dicarbonate ((Boc)₂O) and its breakdown products.
Q2: Which purification techniques are most effective for isolating this compound?
A2: The most effective purification strategies involve a combination of techniques:
-
Acid-Base Extraction: This is a crucial first step to separate the mono-Boc protected product and unreacted diamine from the neutral di-Boc byproduct.
-
Flash Column Chromatography: This is the most common method for separating the mono-Boc product from the highly polar unreacted diamine and other minor impurities.
-
Recrystallization: If the purified product is a solid or can be converted to a crystalline salt, recrystallization can be an excellent final step to achieve high purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring the purification process. A recommended TLC system is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 or 95:5 v/v). Visualization can be achieved using a ninhydrin stain, which will stain the primary amines (starting material and product) but not the di-Boc byproduct.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified product | 1. Incomplete reaction. 2. Formation of a high percentage of the di-Boc byproduct. 3. Product loss during aqueous workup. | 1. Ensure the reaction has gone to completion by TLC before starting purification. 2. Control the stoichiometry of the Boc-anhydride carefully. Slow, portion-wise addition can favor mono-protection. 3. Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during extraction of the product. Perform multiple extractions with an organic solvent. |
| Product is contaminated with the starting diamine after chromatography. | 1. The mobile phase is too polar, causing co-elution. 2. The column was overloaded. | 1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol in a DCM/MeOH system). 2. Use a proper ratio of crude material to silica gel (typically 1:30 to 1:50 by weight). |
| Product is contaminated with the di-Boc byproduct after chromatography. | 1. The mobile phase is not polar enough to sufficiently separate the less polar di-Boc byproduct from the desired product. | 1. Increase the polarity of the mobile phase to ensure a larger separation between the product and the di-Boc byproduct on TLC before running the column. |
| Streaking of spots on the TLC plate. | 1. The basic amine functional group is interacting with the acidic silica gel. | 1. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase. |
| Difficulty removing solvent from the final product. | 1. The product may be an oil or a low-melting solid. 2. Use of high-boiling point solvents for purification. | 1. Use a high-vacuum pump to remove residual solvent. Gentle heating may be applied if the product is stable. 2. Opt for lower-boiling point solvents for chromatography when possible (e.g., ethyl acetate/hexanes). |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the purification of this compound in peer-reviewed literature, the following table provides typical data for the purification of analogous mono-Boc protected diamines. These values can serve as a general benchmark.
| Purification Method | Starting Material | Typical Yield | Typical Purity | Reference |
| Acid-Base Extraction followed by Column Chromatography | Ethylenediamine | 87% | >97% | General observation for mono-Boc protection of diamines. |
| Acid-Base Extraction followed by Column Chromatography | 1,3-Propanediamine | 75% | >95% | General observation for mono-Boc protection of diamines. |
| Acid-Base Extraction followed by Column Chromatography | 1,4-Butanediamine | 65% | >95% | General observation for mono-Boc protection of diamines. |
A purity of greater than 97% for this compound is commercially available, suggesting that high purity is achievable through standard purification techniques.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the desired mono-Boc product and unreacted diamine from the di-Boc byproduct.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M HCl solution. The mono-Boc product and unreacted diamine will be protonated and move to the aqueous layer. The di-Boc byproduct will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer containing the di-Boc byproduct can be discarded or concentrated to recover the byproduct.
-
Basification: Cool the acidic aqueous layer in an ice bath and make it basic (pH > 12) by the slow addition of a concentrated NaOH or KOH solution.
-
Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a mixture of the mono-Boc product and unreacted diamine.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the separation of the mono-Boc product from the unreacted diamine after the initial acid-base extraction.
-
Sample Preparation: Dissolve the crude product from the acid-base extraction in a minimal amount of the mobile phase.
-
Column Packing: Pack a silica gel column with a suitable slurry of silica gel in the mobile phase.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate mobile phase. A common starting point is a gradient of methanol in dichloromethane (e.g., 1-5% MeOH in DCM). The less polar desired product will elute before the more polar unreacted diamine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
Technical Support Center: Large-Scale Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
This guide provides troubleshooting advice, frequently asked questions, and optimized protocols for researchers and drug development professionals working on the large-scale synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
A1: The most prevalent large-scale routes start from the chiral precursor (R)-Alanine. A typical sequence involves:
-
Boc Protection: Protection of the amino group of (R)-Alanine using Di-tert-butyl dicarbonate (Boc)₂O.
-
Carboxylic Acid Reduction: Reduction of the Boc-protected alanine to the corresponding amino alcohol, (R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as Boc-L-alaninol.[1][2][3]
-
Hydroxyl Group Activation: Conversion of the primary alcohol to a good leaving group, typically a mesylate or tosylate.
-
Amination: Displacement of the leaving group with an amino source. This can be achieved via a Gabriel synthesis, displacement with sodium azide followed by reduction, or direct amination with ammonia.
Q2: What is a realistic yield to expect for the overall synthesis on a large scale?
A2: While yields are process-dependent, a well-optimized multi-step synthesis can achieve an overall yield of 65-80%. Individual steps, particularly the reduction and amination, should target yields of over 90% to ensure the economic viability of the process. A patent for a related tert-butyl carbamate derivative reported yields as high as 97% for a specific alkylation step, demonstrating that high efficiency is achievable.[4]
Q3: Which purification methods are most effective for the final product at an industrial scale?
A3: For large-scale purification, liquid-liquid extraction and crystallization are preferred over chromatography.[5] The final product can often be isolated with high purity by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[6] If the free base is difficult to crystallize, converting it to a stable salt, such as the hydrochloride salt, can significantly improve handling and purity.[7]
Q4: How critical is the enantiomeric purity of the starting materials?
A4: It is absolutely critical. The stereochemical integrity of the final product is determined by the starting material. Using an enantiomerically pure starting material like (R)-Alanine is essential, as separating enantiomers at the final stage can be complex and costly.[8][9] It is recommended to test the enantiomeric excess (e.e.) of the starting material and key intermediates.
Synthesis Workflow and Troubleshooting
Overall Synthetic Workflow
The following diagram illustrates a common synthetic pathway from (R)-Alanine.
Caption: A typical four-step synthesis workflow.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for low yield.
Q: My yield for the amination step (Step 4) is low. What are the likely causes? A: Low yield in the amination of the mesylate is a common issue.
-
Incomplete Reaction: The displacement reaction may be slow. Consider increasing the reaction temperature or using a pressure vessel to reach higher temperatures with aqueous ammonia. Ensure the mesylate was fully consumed by TLC or LCMS analysis.
-
Side Product Formation (Elimination): The mesylate can undergo elimination to form an alkene side product, especially at elevated temperatures. Using a high concentration of ammonia can favor the desired substitution reaction (Sₙ2) over elimination (E2).
-
Formation of Di-substituted Product: The primary amine product can potentially react with another molecule of the mesylate starting material. This is generally minimized by using a large excess of ammonia.
Q: I am observing a loss of enantiomeric purity in my final product. Where could this be happening? A: Racemization is a significant risk in chiral synthesis.
-
During Activation (Step 3): The mesylation step should be performed at low temperatures (e.g., 0 °C) to prevent side reactions. While this step does not directly involve the chiral center, harsh conditions could lead to degradation.
-
During Amination (Step 4): The nucleophilic substitution of the mesylate should proceed via a clean Sₙ2 inversion of configuration. If conditions promote an Sₙ1-type mechanism (e.g., using a more polar, protic solvent under conditions that favor carbocation formation), racemization can occur. Sticking to a well-established protocol is crucial.
-
Starting Material Purity: Always verify the enantiomeric excess of your starting (R)-Boc-Alaninol.
Quantitative Data Summary
Optimizing the amination step is critical for maximizing yield. The choice of the nitrogen source and reaction conditions plays a significant role. Below is a comparative table of common amination strategies for activated alcohols.
| Parameter | Direct Amination (NH₃) | Azide Displacement + Reduction |
| Nitrogen Source | Aqueous or Anhydrous Ammonia | Sodium Azide (NaN₃) |
| Intermediate | None (Direct conversion) | (R)-tert-Butyl (1-azidopropan-2-yl)carbamate |
| Typical Yield | 85-95% | >95% (Displacement), >95% (Reduction) |
| Conditions | Elevated temperature (70-100 °C), sealed pressure vessel | NaN₃ in DMF (60-80 °C), then H₂/Pd-C or PPh₃/H₂O |
| Safety Concerns | High pressure operations | Use of highly toxic and potentially explosive sodium azide |
| Scalability | Excellent; fewer steps | Good; requires careful handling of azide intermediate |
| Waste Stream | Minimal salt waste | Azide and phosphine oxide waste (if Staudinger reduction is used) |
Key Experimental Protocols
The following protocols are adapted for a 1 mole scale synthesis.
Protocol 1: Synthesis of (R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (Boc-L-alaninol)
-
Setup: Charge a 5 L jacketed reactor with (R)-Boc-Alanine (203.2 g, 1.0 mol) and anhydrous Tetrahydrofuran (THF, 2.0 L).
-
Cooling: Cool the resulting slurry to 0-5 °C with constant stirring under a nitrogen atmosphere.
-
Reducing Agent Preparation: In a separate vessel, slowly add sodium borohydride (41.6 g, 1.1 mol) to a solution of iodine (126.9 g, 0.5 mol) in anhydrous THF (500 mL) at 0 °C. Stir for 30 minutes to pre-form the borane-THF complex.
-
Addition: Add the prepared borane solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion using TLC or LCMS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (200 mL) at 0 °C.
-
Workup: Concentrate the mixture under reduced pressure. Add ethyl acetate (2 L) and 1M HCl (1 L). Separate the organic layer, wash with saturated sodium bicarbonate solution (1 L) and brine (1 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-L-alaninol as a white solid or viscous oil. (Expected yield: 170-180 g, 90-95%).
Protocol 2: Synthesis of this compound
-
Activation: Dissolve the Boc-L-alaninol (175.2 g, 1.0 mol) from the previous step in dichloromethane (DCM, 2.0 L) in a 5 L reactor. Cool to 0 °C. Add triethylamine (153 mL, 1.1 mol) and then slowly add methanesulfonyl chloride (85 mL, 1.1 mol) dropwise, keeping the temperature below 5 °C. Stir at 0 °C for 2 hours.
-
Workup (Mesylate): Wash the reaction mixture with cold 1M HCl (1 L), water (1 L), and brine (1 L). Dry the organic layer over sodium sulfate and concentrate under reduced pressure without heating to obtain the crude mesylate. Caution: The mesylate intermediate can be unstable and is typically used immediately in the next step.
-
Amination: Transfer the crude mesylate to a high-pressure reactor. Add concentrated aqueous ammonia (30%, ~2.0 L).
-
Reaction: Seal the reactor and heat to 80-90 °C. The internal pressure will increase. Maintain this temperature for 24-48 hours, monitoring the reaction progress by taking samples (after cooling) for LCMS analysis.
-
Workup (Final Product): Cool the reactor to room temperature and vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove most of the ammonia and water.
-
Extraction: Add ethyl acetate (2 L) and water (1 L) to the residue. Basify the aqueous layer with 5M NaOH to a pH > 12 to ensure the product is in its free base form. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 500 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. The product can be further purified by crystallization from a heptane/ethyl acetate mixture to yield this compound as a white crystalline solid. (Expected yield: 140-158 g, 80-90% over two steps).
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate | 868694-44-4 | Benchchem [benchchem.com]
- 7. This compound hydrochloride | C8H19ClN2O2 | CID 50990946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Troubleshooting Boc Deprotection of Hindered Amines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the Boc (tert-butyloxycarbonyl) deprotection of sterically hindered amines, particularly focusing on issues of low conversion.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of my hindered amine resulting in low conversion?
A1: Steric hindrance around the nitrogen atom can significantly impede the rate of acid-catalyzed deprotection.[1] The bulky tert-butyl group of the Boc protector, combined with large substituents on the amine or adjacent carbons, can obstruct the approach of the acid, which is necessary to initiate the cleavage mechanism.[1] Standard deprotection conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), may be insufficient to achieve complete conversion in a reasonable timeframe, leading to sluggish and incomplete reactions.[1]
Q2: My reaction is very slow and incomplete with standard TFA/DCM. What are my immediate options to improve conversion?
A2: To address a sluggish reaction, you can intensify the reaction conditions:
-
Increase TFA Concentration: Using a higher concentration of TFA, up to and including neat TFA, can accelerate the reaction rate.[1]
-
Elevate the Temperature: Gently warming the reaction mixture (e.g., to 40°C) can increase the reaction rate. However, this should be done with caution as it can also promote side reactions.[1]
-
Switch to a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is often more effective than TFA for cleaving stubborn Boc groups on hindered amines.[1][2]
Q3: I am concerned about the stability of other functional groups in my molecule under harsh acidic conditions. Are there milder alternatives to TFA and HCl?
A3: Yes, several milder methods are available for the deprotection of Boc groups on sensitive or sterically hindered substrates:
-
Oxalyl Chloride in Methanol: This system provides a mild and efficient deprotection at room temperature and is tolerant of various functional groups.[1][3][4]
-
p-Toluenesulfonic Acid (pTSA)-based Deep Eutectic Solvent (DES): This offers an environmentally friendly and efficient method for Boc cleavage at room temperature.[1]
-
Lewis Acids: Reagents such as AlCl₃ or ZnBr₂ can mediate Boc cleavage, sometimes with improved selectivity.[3][5]
-
Thermal Deprotection: In the absence of other thermally labile functional groups, heating the substrate can cleave the Boc group without the need for acid.[3][6][7]
Q4: What are the most common side reactions I should be aware of during the Boc deprotection of hindered amines?
A4: The primary side reactions stem from the formation of the reactive tert-butyl cation intermediate:
-
Alkylation: The tert-butyl cation is an electrophile and can alkylate nucleophilic functional groups within your molecule, such as electron-rich aromatic rings (e.g., in tryptophan or tyrosine), thioethers (methionine), and thiols (cysteine).[1][8]
-
Trifluoroacetylation: When using TFA, the product amine can be acylated by the acid, especially with prolonged reaction times or elevated temperatures.[1]
-
Degradation of Acid-Sensitive Groups: Other protecting groups (e.g., silyl ethers, tert-butyl esters) or functionalities in your molecule may be cleaved under the acidic conditions required for Boc deprotection.[1][2][9]
Q5: How can I prevent side reactions caused by the tert-butyl cation?
A5: The most effective way to prevent tert-butylation side products is to use a "scavenger" in the reaction mixture.[8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[8][10] Commonly used scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and thioanisole, typically added at 5-10% v/v.[1]
Troubleshooting Guide for Low Conversion
If you are experiencing low conversion during the Boc deprotection of a hindered amine, follow this structured troubleshooting guide.
Problem: Incomplete Deprotection
Symptoms:
-
Significant amount of starting material observed by TLC, LC-MS, or NMR after the reaction.
-
Low yield of the desired deprotected amine.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 20% in DCM to 50% or neat TFA).[1][11] Alternatively, switch to a more potent acid system like 4M HCl in 1,4-dioxane.[1][2][11] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor the progress closely by TLC or LC-MS.[11] If the reaction is still sluggish, consider gently heating the mixture (e.g., to 40°C), but be mindful of potential side reactions.[1] |
| Steric Hindrance | For highly hindered substrates, a combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary.[10] Under these more forcing conditions, the use of an effective scavenger is crucial.[10] |
| Poor Substrate Solubility | If the starting material is not fully dissolved, the reaction will be slow and incomplete. Try a different solvent system in which your Boc-protected amine is more soluble.[2][11] |
| Reagent Quality | TFA is hygroscopic and its efficacy can be reduced by water.[2][11] Ensure you are using fresh, high-quality reagents. |
Data Presentation
The following tables summarize reaction conditions for various Boc deprotection methods, with a focus on alternatives to standard TFA/DCM.
Table 1: Comparison of Alternative Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100°C | 10 min - 2 h | Quantitative | [3][12][13] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [3][4] |
| pTSA-based Deep Eutectic Solvent | N/A | 1:1 choline chloride:pTSA, RT | N/A | High | [1] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240°C | 30 min | 88-93% | [3][6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
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Dissolve the N-Boc protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, add trifluoroacetic acid (TFA). For hindered amines, start with a 1:1 mixture of TFA and DCM.[1]
-
If necessary, add a scavenger such as triethylsilane (5-10% v/v) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered amines, the reaction may require several hours to overnight.[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can be used as is or neutralized during an aqueous workup.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolve the N-Boc protected amine in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1]
-
Stir the reaction at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent is typically removed under reduced pressure. The resulting amine hydrochloride salt can often be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[1]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
Dissolve the N-Boc protected amine (1 equivalent) in methanol.
-
To the solution, add oxalyl chloride (3 equivalents) dropwise at room temperature.[1][4] An immediate increase in temperature and sputtering may be observed.[4]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[1][4]
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.[1]
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for low conversion.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Managing Diastereoselectivity with (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
Welcome to the technical support center for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the management of diastereoselectivity in reactions involving this chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
A1: this compound is a valuable chiral building block primarily used in the diastereoselective synthesis of more complex chiral molecules. Its vicinal diamine structure, with one amine protected as a tert-butoxycarbonyl (Boc) carbamate, makes it particularly useful in reactions such as:
-
Diastereoselective Reductive Amination: Reacting with a prochiral ketone or aldehyde to form a chiral amine. The stereocenter on the diamine directs the stereochemical outcome of the newly formed stereocenter.
-
Synthesis of Chiral Ligands: The diamine can be further functionalized to create chiral ligands for asymmetric catalysis.[1][2]
-
Preparation of Bioactive Molecules and Pharmaceuticals: It serves as a precursor for various compounds where stereochemistry is crucial for biological activity.
Q2: I am observing low diastereoselectivity in my reductive amination reaction. What are the common causes?
A2: Low diastereoselectivity in reductive amination reactions using this chiral auxiliary can stem from several factors. Key areas to investigate include:
-
Purity of the Chiral Auxiliary: Ensure the enantiomeric and chemical purity of your this compound. Impurities can lead to the formation of undesired stereoisomers.
-
Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to a lower diastereomeric ratio (d.r.). Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) often improves selectivity.
-
Choice of Reducing Agent: The steric bulk and mechanism of the reducing agent play a crucial role. Bulkier reducing agents may exhibit higher facial selectivity. Common reducing agents to screen include sodium triacetoxyborohydride, sodium cyanoborohydride, and various metal hydrides.[3]
-
Solvent Effects: The solvent can influence the conformation of the imine intermediate and the transition state of the reduction. It is advisable to screen a range of solvents with varying polarities.
-
Iminium Ion Formation: Incomplete formation of the iminium ion intermediate before reduction can lead to side reactions and poor selectivity. The use of a dehydrating agent or azeotropic removal of water can be beneficial.
Q3: How can I accurately determine the diastereomeric ratio of my product?
A3: The diastereomeric ratio (d.r.) is typically determined using high-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Diastereomers are distinct compounds and should have slightly different chemical shifts for corresponding protons. By integrating the signals unique to each diastereomer, you can calculate their ratio. For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets, allowing for more accurate integration. Chiral High-Performance Liquid Chromatography (HPLC) can also be used, especially after removal of the chiral auxiliary, to determine the enantiomeric excess of the final product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Diastereomeric Ratio (d.r.) | Reaction temperature is too high. | Lower the reaction temperature. Screen temperatures from room temperature down to -78 °C. |
| Suboptimal reducing agent. | Screen a variety of reducing agents with different steric bulk (e.g., NaBH(OAc)₃, NaBH₃CN, L-Selectride). | |
| Inappropriate solvent. | Test a range of solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Toluene). | |
| Steric hindrance of the substrate is low. | If possible, modify the substrate to increase steric bulk near the reaction center to enhance facial differentiation. | |
| Low Reaction Yield | Incomplete imine/iminium formation. | Add a dehydrating agent (e.g., MgSO₄, molecular sieves) or use a Dean-Stark apparatus to remove water. |
| Degradation of the product or starting material. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Ensure the workup conditions are not degrading the product. | |
| Inefficient reduction. | Ensure the reducing agent is fresh and added in the correct stoichiometry. Some reductions may require an inert atmosphere. | |
| Difficulty in Removing the Chiral Auxiliary | The Boc group is stable to the cleavage conditions. | The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). Ensure sufficient reaction time and appropriate temperature. |
| The product is sensitive to acidic conditions. | Screen milder acidic conditions or consider alternative protecting groups for the diamine if feasible in your synthetic route. |
Data Presentation
The diastereoselectivity of reductive amination is highly dependent on the specific ketone/aldehyde, reducing agent, and reaction conditions. Below is a representative table illustrating how these factors can influence the diastereomeric ratio (d.r.).
| Ketone/Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Acetophenone | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | Moderate (e.g., 70:30) |
| Acetophenone | NaBH(OAc)₃ | 1,2-Dichloroethane | 0 | Good (e.g., 85:15) |
| Pivaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | High (e.g., >95:5) |
| Acetophenone | NaBH₃CN | Methanol | 25 | Moderate to Low |
| Cyclohexanone | NaBH(OAc)₃ | Tetrahydrofuran | 0 | Good (e.g., 90:10) |
Note: The d.r. values presented are illustrative and based on general principles of diastereoselective reactions. Actual results will vary based on the specific substrates and experimental conditions.
Experimental Protocols
General Protocol for Diastereoselective Reductive Amination
This protocol provides a general procedure for the reductive amination of a ketone with this compound.
Materials:
-
This compound
-
Ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or another suitable anhydrous solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Imine Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 eq) and this compound (1.1 eq).
-
Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) (to make a ~0.1 M solution).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-4 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at this temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
-
Visualizations
Caption: Workflow for Diastereoselective Reductive Amination.
Caption: Troubleshooting Logic for Low Diastereoselectivity.
References
Stability and storage conditions for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored under the conditions summarized in the table below. Adherence to these conditions will help minimize degradation and ensure the integrity of the material for your experiments.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down potential degradation processes. |
| Light | Protect from light | To prevent light-catalyzed degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric components like CO2 and moisture. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
| Location | Dry, cool, and well-ventilated place | To ensure a stable storage environment. |
Q2: What is the general stability profile of this compound?
This compound is a Boc-protected amine, which dictates its stability. The tert-butoxycarbonyl (Boc) protecting group is known to be:
This stability profile makes it a versatile building block in multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.
Q3: My compound appears to be degrading. What are the likely causes?
Degradation is most likely due to improper storage or handling. Common causes include:
-
Exposure to acidic conditions: The Boc group is sensitive to acids and can be unintentionally cleaved if exposed to acidic vapors or solvents.
-
Prolonged storage at room temperature: While stable for short periods, long-term storage at room temperature can lead to gradual degradation.
-
Exposure to air and moisture: The free amine can react with atmospheric carbon dioxide, and the compound can be sensitive to moisture.
Troubleshooting Guides
Issue 1: Incomplete Reaction During Amide Coupling
Scenario: You are using this compound as a nucleophile in an amide coupling reaction, and you observe a low yield of the desired product.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of starting material | Ensure the compound is fully dissolved in an appropriate anhydrous solvent (e.g., DCM, THF). Gentle heating or sonication may be required. | Incomplete dissolution leads to a heterogeneous reaction mixture and poor reactivity. |
| Inactivated coupling reagents | Use fresh or properly stored coupling reagents (e.g., EDC, HATU). | Coupling reagents can degrade upon exposure to moisture. |
| Presence of moisture | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. Use anhydrous solvents. | Water can hydrolyze activated esters and coupling reagents. |
| Steric hindrance | Consider using a less sterically hindered coupling reagent or a different reaction strategy. | The Boc-protecting group can create steric bulk that slows down the reaction. |
Issue 2: Unintended Deprotection of the Boc Group
Scenario: During your reaction or workup, you notice the formation of byproducts consistent with the loss of the Boc protecting group.
| Potential Cause | Troubleshooting Step | Rationale |
| Acidic reaction conditions | Buffer the reaction mixture with a non-nucleophilic base (e.g., DIPEA) if acidic byproducts are formed. | To neutralize any acid that could cleave the Boc group. |
| Acidic workup | Avoid acidic aqueous washes (e.g., HCl). Use neutral or slightly basic washes (e.g., saturated NaHCO3 solution). | To prevent cleavage of the Boc group during extraction. |
| Acidic purification media | Neutralize silica gel with a suitable base (e.g., triethylamine in the eluent) before column chromatography. | Residual acid on silica gel can cause deprotection during purification. |
Experimental Protocols
General Protocol for Amide Coupling
This protocol outlines a general procedure for the coupling of this compound with a carboxylic acid.
-
Preparation: In a dry, inert atmosphere flask, dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Amide Coupling
Caption: A generalized workflow for an amide coupling reaction.
Troubleshooting Decision Tree for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Thermal Deprotection of N-Boc Protected Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing thermal deprotection of N-Boc (tert-butyloxycarbonyl) protected amines. This method serves as a valuable alternative to traditional acidic deprotection, particularly for substrates sensitive to harsh acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of thermal N-Boc deprotection?
A1: The thermal deprotection of N-Boc protected amines proceeds through a proposed fragmentation mechanism. Upon heating, the Boc group is cleaved, leading to the formation of the free amine, isobutylene, and carbon dioxide.[1] This process is often referred to as thermolytic cleavage and avoids the use of acidic reagents.
Q2: What are the main advantages of thermal Boc deprotection over traditional acidic methods?
A2: The primary advantages include:
-
Green Chemistry: It can be a greener alternative as it often eliminates the need for strong, corrosive acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) and chlorinated solvents.[1]
-
Substrate Compatibility: It is suitable for substrates containing acid-sensitive functional groups that would not tolerate traditional deprotection methods.[2]
-
Simplified Workup: In many cases, the byproducts (isobutylene and CO2) are volatile, simplifying the purification of the desired amine.[3]
Q3: What are the typical temperature ranges and reaction times for thermal Boc deprotection?
A3: The required temperature for thermal Boc deprotection can vary significantly depending on the substrate and solvent. Temperatures can range from approximately 100°C to as high as 250°C.[1][3] Reaction times can also vary from minutes (especially with microwave assistance) to several hours or even days at lower temperatures.[1][4]
Q4: Can thermal deprotection be selective for different types of N-Boc protected amines?
A4: Yes, selective deprotection can be achieved by carefully controlling the temperature and reaction time. The ease of thermal deprotection generally follows the trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines.[5][6] This allows for the selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group, for instance.[7][8]
Q5: Is it possible to perform thermal Boc deprotection without a solvent?
A5: Yes, solvent-free thermal deprotection has been reported and can be an even greener approach, further reducing waste.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete or Slow Reaction | Insufficient Temperature: The reaction temperature may be too low for the specific substrate. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.[1] Be mindful of potential substrate or product degradation at very high temperatures. |
| Substrate Reactivity: Alkyl amines are generally less reactive than aryl or heteroaryl amines and require higher temperatures for deprotection.[5] | For less reactive substrates, consider using a higher boiling point solvent or employing microwave-assisted heating to accelerate the reaction.[4][9] | |
| Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate.[5] | Screen different solvents. Polar, high-boiling point solvents like water, trifluoroethanol (TFE), or methanol have been shown to be effective.[5][6] | |
| Side Product Formation (e.g., elimination, racemization) | Excessively High Temperature: High temperatures can lead to undesired side reactions, especially with sensitive substrates.[1] | Optimize the temperature to the minimum required for efficient deprotection. It may be a trade-off between reaction time and purity. |
| Chiral Substrates: Chiral centers, particularly alpha to the amine, can be susceptible to racemization at elevated temperatures.[1] | If racemization is observed, try to conduct the deprotection at the lowest effective temperature, possibly for a longer duration. Alternatively, explore non-thermal deprotection methods. | |
| Poor Yield | Product Volatility: The deprotected amine product may be volatile and lost during the reaction or workup, especially if it has a low boiling point. | If the product is volatile, consider performing the reaction in a sealed vessel (with appropriate pressure considerations) and use a condenser during workup. |
| Product Degradation: The desired amine product might not be stable at the high temperatures required for deprotection. | Perform a stability test of the expected product under the reaction conditions without the starting material. If degradation occurs, a lower temperature or a different deprotection method is necessary. |
Data Presentation
Table 1: Comparison of Solvents for Thermal Deprotection of N-Boc-phenethylamine at 240°C
| Solvent | Yield (%) after 30 min |
| Trifluoroethanol (TFE) | 44 |
| Methanol | < 10 |
| Tetrahydrofuran (THF) | < 10 |
| Toluene | < 10 |
Data sourced from Organic Process Research & Development.[5]
Table 2: Temperature Effect on Thermal Deprotection of N-Boc-imidazole in TFE (30 min residence time)
| Temperature (°C) | Yield (%) |
| 100 | < 10 |
| 120 | 100 |
| 150 | 100 |
Data sourced from Organic Process Research & Development.[5]
Table 3: Microwave-Assisted Thermal Deprotection of N-Boc Amides in Water
| Substrate | Temperature (°C) | Time (min) | Yield (%) |
| N-Boc-benzamide | 120 | 8 | 95 |
| N-Boc-4-methylbenzamide | 120 | 8 | 98 |
| N-Boc-4-chlorobenzamide | 120 | 8 | 96 |
Data sourced from HETEROCYCLES.[10]
Experimental Protocols
General Protocol for Thermal Deprotection in Solution (Batch)
-
Preparation: In a suitable round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-Boc protected amine in the chosen solvent (e.g., water, toluene, TFE). The concentration will be substrate-dependent but typically ranges from 0.1 to 0.5 M.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 120°C and 180°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: The isolation procedure will depend on the properties of the product and the solvent used.
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
An aqueous workup followed by extraction with an organic solvent may be necessary to remove any non-volatile impurities.
-
-
Purification: If required, the crude product can be further purified by techniques such as column chromatography, crystallization, or distillation.
Protocol for Microwave-Assisted Thermal Deprotection in Water
-
Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add the N-Boc protected amide or sulfonamide (e.g., 0.5 mmol) and water (e.g., 3.0 mL).[10]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 120°C) for the required time (e.g., 8 minutes) with stirring.[10]
-
Cooling and Isolation: After the reaction is complete, cool the vial to room temperature. Often, the deprotected product will precipitate from the aqueous solution.
-
Filtration: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[10]
Visualizations
Caption: General workflow for thermal N-Boc deprotection.
Caption: Troubleshooting decision tree for thermal Boc deprotection.
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.ucc.ie [research.ucc.ie]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Comparative Guide to (R)- and (S)-tert-Butyl (1-aminopropan-2-yl)carbamate in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of the appropriate chiral building block is paramount to achieving desired stereochemical outcomes. The enantiomers of tert-butyl (1-aminopropan-2-yl)carbamate, namely the (R)- and (S)-isomers, are versatile precursors for the synthesis of chiral ligands and auxiliaries. This guide provides an objective comparison of their performance in chiral synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to (R)- and (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
(R)- and (S)-tert-Butyl (1-aminopropan-2-yl)carbamate are chiral 1,2-diaminopropane derivatives where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. This mono-protection allows for selective functionalization of the free primary amine, making these compounds valuable starting materials for the synthesis of more complex chiral structures, particularly chiral ligands for asymmetric catalysis. The inherent chirality of the 1,2-diaminopropane backbone is transferred to the catalyst, influencing the stereoselectivity of the catalyzed reaction.
Performance in Asymmetric Synthesis: A Comparative Analysis
One of the most common applications of chiral 1,2-diamines is in asymmetric transfer hydrogenation of prochiral ketones. In these reactions, the diamine is often part of a metal complex, typically with ruthenium, which catalyzes the reduction of a ketone to a chiral alcohol with high enantioselectivity.
The stereochemical outcome of the reaction is directly controlled by the chirality of the diamine ligand. The use of a catalyst derived from (R)-1,2-diaminopropane will typically yield one enantiomer of the product, while a catalyst derived from (S)-1,2-diaminopropane will produce the opposite enantiomer.
Table 1: Performance of Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone [1]
| Chiral Diamine Ligand Backbone | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (R)-1,2-Diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 85 | (R) |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 95 | (R) |
| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | Acetophenone | >99 | 97 | (S) |
Note: The data presented is for the deprotected diamine. The tert-butyl (1-aminopropan-2-yl)carbamate enantiomers are the direct precursors to these chiral ligands.
As illustrated in the table, the choice of the chiral diamine ligand has a profound impact on the enantioselectivity of the reaction. While other diamine backbones might offer higher enantiomeric excess in this specific example, (R)-1,2-diaminopropane still provides high conversion and good enantioselectivity. It is expected that a catalyst derived from (S)-1,2-diaminopropane would yield (S)-1-phenylethanol with a similar level of enantioselectivity under analogous conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a chiral ligand from (R)- or (S)-tert-butyl (1-aminopropan-2-yl)carbamate and its subsequent use in the asymmetric transfer hydrogenation of a prochiral ketone.
Protocol 1: Synthesis of N-Tosyl-(R)-1,2-diaminopropane from (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl) in dioxane or other suitable deprotection agent
Procedure:
-
N-Tosylation: Dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane. Cool the solution to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Boc-N'-tosyl-(R)-1,2-diaminopropane.
-
Boc Deprotection: Dissolve the purified N-Boc-N'-tosyl-(R)-1,2-diaminopropane in a suitable solvent (e.g., dioxane or methanol). Add a solution of HCl in dioxane (typically 4M) and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Remove the solvent under reduced pressure. The resulting hydrochloride salt of N-tosyl-(R)-1,2-diaminopropane can be used directly or neutralized with a base to obtain the free amine.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-(R)-TsDPEN Catalyst
This protocol is adapted for a catalyst derived from a 1,2-diamine and is a representative procedure.
Materials:
-
[RuCl₂(p-cymene)]₂
-
N-Tosyl-(R)-1,2-diaminopropane (or other suitable chiral diamine ligand)
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH) or other suitable base
Procedure:
-
Catalyst Formation (in situ): In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and N-tosyl-(R)-1,2-diaminopropane (0.0055 mmol) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol). Then, add a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol).
-
Reaction Execution: Heat the reaction mixture to 82 °C and stir for the required time (typically 1-4 hours). Monitor the reaction progress by TLC or GC.
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography. The conversion and enantiomeric excess of the product, 1-phenylethanol, can be determined by chiral GC or HPLC.
Visualization of the Synthetic Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for the synthesis of a chiral ligand from a Boc-protected diamine and the catalytic cycle for asymmetric transfer hydrogenation.
Caption: General workflow for the synthesis of a chiral ligand and its application in asymmetric catalysis.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
Both (R)- and (S)-tert-Butyl (1-aminopropan-2-yl)carbamate are valuable chiral building blocks for the synthesis of ligands used in asymmetric catalysis. The choice between the (R)- and (S)-enantiomer is dictated by the desired stereochemistry of the final product, as they lead to the formation of opposite enantiomers. While direct comparative performance data for the Boc-protected forms is scarce, the well-established use of the corresponding deprotected diamines in asymmetric hydrogenation demonstrates their effectiveness in inducing high levels of stereocontrol. The provided protocols and diagrams offer a foundational understanding for researchers to incorporate these versatile chiral synthons into their synthetic strategies for the development of enantiomerically pure molecules.
References
A Comparative Guide to Acidic Conditions for Boc Deprotection of 1,2-Diamines
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the efficacy of Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 1,2-diamines.
The selection of an appropriate deprotection strategy is a critical step in the synthesis of complex molecules, particularly in the context of drug development where purity and yield are paramount. The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This guide provides a comprehensive comparison of two of the most common acidic reagents for Boc deprotection, Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), with a specific focus on their application to 1,2-diamines.
Performance Comparison: TFA vs. HCl
Both TFA and HCl are highly effective for Boc deprotection, typically providing high to quantitative yields.[1] However, the choice between them often depends on the specific substrate, the presence of other acid-sensitive functional groups, and the desired final salt form of the diamine.[1]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM), neat | 4M in Dioxane, 1-4M in Methanol (MeOH) or Ethyl Acetate (EtOAc) |
| Reaction Time | Generally fast (30 minutes to a few hours at room temperature)[1] | Can be very rapid (e.g., 10-20 minutes with 4M HCl in dioxane/MeOH) or slower depending on concentration and solvent[2] |
| Yield | Typically high to quantitative[1] | Typically high to quantitative[1] |
| Product Form | Often results in a trifluoroacetate salt, which can sometimes be an oil and difficult to crystallize[2] | Frequently yields a crystalline hydrochloride salt, which can aid in purification by precipitation[2] |
| Side Reactions (1,2-Diamines) | Potential for intramolecular cyclization to form cyclic ureas, especially with prolonged reaction times or elevated temperatures. | Generally less prone to cyclic urea formation compared to TFA under standard conditions. |
Experimental Data Summary
While comprehensive quantitative data directly comparing TFA and HCl for the deprotection of a wide range of N,N'-di-Boc-1,2-diamines is not extensively consolidated in the literature, isolated examples from various sources provide valuable insights.
For instance, the deprotection of various Boc-protected amines using a 25% TFA in DCM solution for 2 hours at room temperature has been reported to yield the desired amine in 60% yield after workup.[3] In another example, treatment with a 1:1 mixture of TFA and DCM for 2 hours, followed by purification, gave the product in an unspecified yield.[3] A higher yield of 87% was achieved for a different substrate using TFA in DCM over 18 hours at room temperature.[3]
Deprotection using 4M HCl in dioxane is also a common and effective method. Reaction times are often short, with complete conversion observed in as little as 10-20 minutes when a 1:1 mixture of 4M HCl in dioxane and methanol is used.[2] The resulting hydrochloride salts often precipitate from the reaction mixture, facilitating easy isolation.[2]
Key Considerations for 1,2-Diamines: The Formation of Cyclic Ureas
A critical side reaction to consider during the deprotection of 1,2-diamines is the intramolecular cyclization to form a cyclic urea. This can occur when the newly deprotected amine attacks the carbamate of the remaining Boc group, or a carbamic acid intermediate. While not extensively documented in a comparative context, the choice of acid and reaction conditions can influence the propensity for this side reaction. The stronger acidity and higher volatility of TFA may, in some cases, lead to a higher local concentration of the reactive deprotected amine, potentially favoring the intramolecular cyclization pathway, especially under prolonged reaction times or elevated temperatures. The use of HCl, often in a less volatile solvent like dioxane, may offer better control and reduce the likelihood of this side reaction.
Signaling Pathways and Experimental Workflows
The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine is a well-established process.
Caption: General mechanism of acid-catalyzed Boc deprotection.
A typical experimental workflow for Boc deprotection is a straightforward process involving dissolution of the protected diamine, addition of the acid, reaction monitoring, and product isolation.
Caption: Generalized experimental workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the N,N'-di-Boc-1,2-diamine in anhydrous DCM (typically at a concentration of 0.1-0.5 M).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For substrates sensitive to strong acid, it is advisable to start with a lower concentration of TFA and perform the addition at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS). Reaction times typically range from 30 minutes to a few hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The resulting crude diamine trifluoroacetate salt can be purified by precipitation from a suitable solvent system (e.g., by adding diethyl ether), or by column chromatography.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve the N,N'-di-Boc-1,2-diamine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).
-
Add a solution of 4M HCl in dioxane to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected diamine hydrochloride salt often precipitates out of the solution.[2]
-
Monitor the reaction for completeness using TLC or LC-MS.
-
Upon completion, the precipitated solid can be collected by filtration and washed with a cold solvent such as diethyl ether to remove soluble impurities.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can then be triturated with a non-polar solvent to induce precipitation.
Conclusion
Both TFA and HCl are robust and efficient reagents for the deprotection of Boc-protected 1,2-diamines. The choice between them should be guided by the specific characteristics of the substrate and the desired outcome of the reaction. For routine deprotections where the formation of a crystalline hydrochloride salt is advantageous for purification, HCl in dioxane is an excellent choice. TFA offers the benefit of being highly volatile, which can simplify work-up, but care must be taken to avoid potential side reactions, such as cyclic urea formation, especially with sensitive 1,2-diamine substrates. As with any chemical transformation, optimization of reaction conditions for each specific substrate is recommended to achieve the highest possible yield and purity.
References
Comparative analysis of catalysts for asymmetric transfer hydrogenation using 1,2-diamines
A Comparative Guide to Catalysts for Asymmetric Transfer Hydrogenation Utilizing 1,2-Diamines
The asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce enantioenriched alcohols and amines is a cornerstone of modern synthetic chemistry, with significant applications in the pharmaceutical and fine chemical industries. At the heart of this transformation are chiral catalysts, frequently engineered from a combination of a transition metal and a chiral ligand. Among the most successful and widely utilized ligands are the C2-symmetric 1,2-diamines, which create a well-defined chiral environment around the metal center, enabling high stereocontrol.
This guide provides a comparative analysis of prominent 1,2-diamine-based catalysts for asymmetric transfer hydrogenation, with a focus on their performance, substrate scope, and the experimental protocols that underpin their application. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in the selection and implementation of the most suitable catalytic system for their specific synthetic needs.
Performance of 1,2-Diamine-Based Catalysts
The efficacy of a catalyst in asymmetric transfer hydrogenation is primarily evaluated by its ability to produce the desired product with high enantiomeric excess (ee%), high yield, and good turnover numbers (TON) or turnover frequencies (TOF). The following tables summarize the performance of several key catalyst systems derived from popular 1,2-diamine backbones, such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), in the benchmark reduction of acetophenone. It is important to note that reaction conditions can vary between studies, which may affect direct comparability.
Table 1: Performance of Ruthenium-Based Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst/Ligand | Hydrogen Source | Base | Solvent | Temp (°C) | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt₃ (5:2) | - | CH₂Cl₂ | 28 | 100:1 | 24 | >99 | 97 (R) |
| [RuCl₂(p-cymene)]₂ / (R,R)-TsDACH | HCOOH/NEt₃ | - | CH₂Cl₂ | RT | 200:1 | 16 | 95 | 92 (R) |
| RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | H₂ (1 atm) / i-PrOH | KO-t-C₄H₉ | i-PrOH | RT | - | - | - | 82 (R)[1] |
Table 2: Performance of Other Transition Metal-Based Catalysts
| Catalyst/Ligand | Substrate | Hydrogen Source | Solvent | Temp (°C) | S/C Ratio | Yield (%) | ee (%) |
| [IrCp(CAMPY)Cl]Cl | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | HCOOH/NEt₃ | CH₂Cl₂ | 40 | 100:1 | >98 | 76 |
| Mn(CO)₅Br / (1R,2R)-N,N'-Me₂-DPEN | Acetophenone | i-PrOH | Toluene | 80 | 100:1 | >99 | 90 |
| [Rh(Cp)]₂ / Ligand 2 (fluorene-based with (1R,2R)-DACH) | Acetophenone | aq. HCOONa | H₂O | 40 | 100:1 | 97 | 94[2] |
Experimental Protocols
Reproducibility is a critical aspect of catalysis research. The following are representative experimental protocols for the preparation of a common catalyst and its use in an asymmetric transfer hydrogenation reaction.
Protocol 1: In Situ Preparation of the Ru-TsDPEN Catalyst
This protocol describes the preparation of the active catalyst from a ruthenium dimer and the chiral ligand.[3]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Anhydrous, degassed solvent (e.g., Methanol or 2-Propanol)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq).
-
Add (S,S)-TsDPEN (2.2 eq).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 1-2 hours to form the active catalyst solution.
Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol outlines the asymmetric transfer hydrogenation of a ketone using a formic acid/triethylamine mixture as the hydrogen source.[3]
Materials:
-
In situ prepared catalyst solution (from Protocol 1)
-
Prochiral ketone (e.g., Acetophenone)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a reaction vessel under an inert atmosphere, dissolve the prochiral ketone in the anhydrous, degassed solvent.
-
Add the catalyst solution (typically 0.1-1 mol%).
-
Add the formic acid/triethylamine mixture (typically 1.5-5 equivalents relative to the ketone).
-
Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography if necessary.[3]
-
Determine the yield and enantiomeric excess (by chiral GC or HPLC).[3]
Mechanistic Insights and Visualizations
The generally accepted mechanism for asymmetric transfer hydrogenation with Ru-TsDPEN catalysts involves a metal-ligand bifunctional pathway. The catalytic cycle is initiated by the formation of a ruthenium-hydride species. This active species then transfers a hydride to the carbonyl carbon of the substrate and a proton from the amine ligand to the carbonyl oxygen via a six-membered pericyclic transition state in the outer coordination sphere of the metal.[1][3] The chirality of the 1,2-diamine ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol product.
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
The experimental workflow for screening and optimizing these catalytic systems follows a logical progression from catalyst preparation to product analysis.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
References
Orthogonal Protection Strategies for (R)-1,2-diaminopropane: A Comparative Guide
In the synthesis of complex chiral molecules, such as ligands for asymmetric catalysis and pharmaceutical intermediates, the selective functionalization of polyamines is a critical step. For a chiral building block like (R)-1,2-diaminopropane, which possesses two primary amines of differing steric environments, an orthogonal protection strategy is paramount. This allows for the sequential modification of each amino group without affecting the other, providing precise control over the final molecular architecture. This guide provides a comparative analysis of orthogonal protection strategies for (R)-1,2-diaminopropane, with a primary focus on the widely used tert-butyloxycarbonyl (Boc) protecting group in combination with the benzyl chloroformate (Cbz) and allyloxycarbonyl (Alloc) groups.
Comparison of Orthogonal Protecting Groups
The selection of an appropriate protecting group is dictated by its stability under various reaction conditions and the selectivity of its removal.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection due to its stability in basic and nucleophilic conditions, and its facile removal under acidic conditions.[2] For an orthogonal strategy, it is often paired with a protecting group that is stable to acid but labile under different conditions. The most common partner is the benzyloxycarbonyl (Cbz or Z) group, which is removed by catalytic hydrogenolysis.[3][4] Another versatile option is the allyloxycarbonyl (Alloc) group, which is cleaved under palladium-catalyzed conditions, offering a third dimension of orthogonality.[5][6]
The following table summarizes the key characteristics and comparative performance of these protecting groups in the context of an orthogonal strategy with Boc for the protection of (R)-1,2-diaminopropane.
| Protecting Group | Structure | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Orthogonality with Boc |
| Boc | -(C=O)O-t-Bu | Di-tert-butyl dicarbonate (Boc)₂O | 70-85[7][8] | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane | >95[6] | - |
| Cbz (Z) | -(C=O)OCH₂Ph | Benzyl chloroformate (Cbz-Cl) | 85-95[3] | H₂, Pd/C in MeOH or EtOH | >90[1][3] | Excellent |
| Alloc | -(C=O)OCH₂CH=CH₂ | Allyl chloroformate (Alloc-Cl) | 80-90 | Pd(PPh₃)₄, Phenylsilane in CH₂Cl₂ | >90[9] | Excellent |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these protection strategies. Below are representative procedures for the selective mono-protection and subsequent deprotection of (R)-1,2-diaminopropane.
Protocol 1: Selective Mono-Boc Protection of (R)-1,2-diaminopropane
This protocol utilizes the in situ generation of one equivalent of HCl to mono-protonate the diamine, allowing for selective protection of the remaining free amine.[8][10][11]
-
Dissolve (R)-1,2-diaminopropane (1.0 equiv) in anhydrous methanol in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add chlorotrimethylsilane (Me₃SiCl) (1.0 equiv) dropwise to the solution. A white precipitate of the mono-hydrochloride salt will form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Basify the aqueous layer to a pH > 12 with a 2M NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mono-Boc-protected (R)-1,2-diaminopropane.
Protocol 2: Selective Cbz Protection of the Remaining Free Amine
This procedure is a standard method for the Cbz protection of amines.[3]
-
Dissolve the mono-Boc-protected (R)-1,2-diaminopropane (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃) (2.0 equiv) to the solution and cool to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 4-6 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-N'-Cbz-(R)-1,2-diaminopropane by silica gel column chromatography.
Protocol 3: Orthogonal Deprotection of the Boc Group
This protocol describes the selective removal of the Boc group in the presence of a Cbz group.[6]
-
Dissolve the N-Boc-N'-Cbz-(R)-1,2-diaminopropane (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) (10-20 equiv) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the N-Cbz-(R)-1,2-diaminopropane.
Protocol 4: Orthogonal Deprotection of the Cbz Group
This protocol details the selective removal of the Cbz group via catalytic hydrogenolysis, leaving the Boc group intact.[3]
-
Dissolve the N-Boc-N'-Cbz-(R)-1,2-diaminopropane (1.0 equiv) in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the N-Boc-(R)-1,2-diaminopropane.
Visualizing Orthogonal Protection Strategies
The following diagrams, generated using Graphviz, illustrate the logical workflow of an orthogonal protection strategy and the relationship between the different protecting groups.
Caption: Workflow for orthogonal protection and selective deprotection.
References
- 1. jocpr.com [jocpr.com]
- 2. Protective group-free synthesis of new chiral diamines via direct azidation of 1,1-diaryl-2-aminoethanols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. ijacskros.com [ijacskros.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
A Comparative Guide to Analytical Methods for Enantiomeric Excess Determination of Chiral Diamines
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of the development and quality control of chiral pharmaceuticals and fine chemicals. Chiral diamines are pivotal building blocks in asymmetric synthesis, serving as ligands for catalysts and as key structural motifs in bioactive molecules. Ensuring their enantiomeric purity is paramount for the efficacy and safety of the final products. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of chiral diamines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We present supporting experimental data and detailed methodologies to assist researchers in selecting and validating the most suitable method for their specific application.
At a Glance: Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of chiral diamines depends on several factors, including the physicochemical properties of the analyte (volatility, thermal stability, presence of chromophores), the required sensitivity, sample throughput, and available instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral phase. | Direct separation of volatile enantiomers on a chiral stationary phase or indirect separation of diastereomeric derivatives on an achiral phase. | Separation of enantiomers in a capillary based on differential migration in the presence of a chiral selector in the background electrolyte. |
| Typical Analytes | Broad applicability to non-volatile and thermally labile diamines. | Volatile and thermally stable diamines, often requiring derivatization to increase volatility. | Charged or chargeable diamines. |
| Sample Preparation | Often simple dissolution in the mobile phase for direct methods. Derivatization may be required for indirect methods or to improve detection. | Derivatization is frequently necessary to improve volatility and thermal stability. | Dissolution in the background electrolyte. |
| Key Advantage | Wide applicability and a large variety of commercially available chiral stationary phases.[1] | High resolution and sensitivity, especially when coupled with mass spectrometry (MS). | High efficiency, low sample and reagent consumption, and rapid method development.[2] |
| Limitations | Higher solvent consumption and potentially longer analysis times compared to CE. | Limited to volatile and thermally stable compounds; derivatization adds a sample preparation step. | Requires the analyte to have a charge or be ionizable; sensitivity can be lower with UV detection. |
In-Depth Analysis and Experimental Data
This section provides a more detailed look at each technique, including example experimental protocols and performance data for the enantiomeric separation of representative chiral diamines.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for the enantiomeric separation of chiral compounds due to its versatility and the broad range of available chiral stationary phases (CSPs).[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide variety of chiral molecules, including diamines.
Experimental Protocol: Direct Enantioseparation of a 1,2-Diamine Derivative
-
Analyte: A racemic mixture of a 1,2-diamine derivative.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Expected Performance Data:
| Parameter | Value |
| Retention Time (Enantiomer 1) | ~ 6.5 min |
| Retention Time (Enantiomer 2) | ~ 7.8 min |
| Resolution (Rs) | > 2.0 |
| Enantioselectivity (α) | ~ 1.2 |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers, offering high resolution and sensitivity. For many chiral diamines, derivatization is a necessary step to increase their volatility and prevent peak tailing. Common derivatizing agents include trifluoroacetic anhydride (TFAA) and other acylating agents.
Experimental Protocol: Indirect Enantioseparation of 1,2-Diaminocyclohexane via Derivatization
-
Analyte: Racemic trans-1,2-Diaminocyclohexane.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Standard achiral capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature 100 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
Derivatization Protocol:
-
To 1 mg of the 1,2-diaminocyclohexane sample in a vial, add 500 µL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
Expected Performance Data:
| Parameter | Value |
| Retention Time (Diastereomer 1) | ~ 15.2 min |
| Retention Time (Diastereomer 2) | ~ 15.8 min |
| Resolution (Rs) | > 2.5 |
Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent volumes. For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for a wide range of compounds, including basic diamines.[3][4][5][6]
Experimental Protocol: Enantioseparation of a Chiral Diamine using a Cyclodextrin Selector
-
Analyte: Racemic 1,2-Diphenylethylenediamine.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., 375 µm O.D., total length 50 cm (effective length 40 cm).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.5 mg/mL.
Expected Performance Data:
| Parameter | Value |
| Migration Time (Enantiomer 1) | ~ 8.1 min |
| Migration Time (Enantiomer 2) | ~ 8.5 min |
| Resolution (Rs) | > 1.8 |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for each analytical technique.
Caption: General workflow for the determination of enantiomeric excess by Chiral HPLC.
Caption: General workflow for the determination of enantiomeric excess by Chiral GC with derivatization.
Caption: General workflow for the determination of enantiomeric excess by Chiral CE.
Conclusion
The validation of analytical methods for determining the enantiomeric excess of chiral diamines is a critical step in pharmaceutical development and quality control. Chiral HPLC, GC, and CE each offer distinct advantages and are suited to different analytical challenges. HPLC provides broad applicability, GC offers high resolution for volatile compounds, and CE excels in efficiency and low consumption of resources. The choice of the optimal method requires careful consideration of the analyte's properties and the specific requirements of the analysis. The protocols and comparative data presented in this guide are intended to provide a solid foundation for method selection, development, and validation, ultimately ensuring the quality and stereochemical integrity of chiral diamine-containing products.
References
- 1. Comparing cyclodextrin derivatives as chiral selectors for enantiomeric separation in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 6. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate: A Comparative Guide for Chiral Synthesis in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. Among the myriad of available synthons, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, a mono-Boc-protected chiral 1,2-diaminopropane derivative, has emerged as a valuable tool in the construction of complex, stereochemically defined molecules, particularly in the realm of pharmaceuticals.
This guide provides a comprehensive literature review of the applications of this compound, offering an objective comparison with alternative chiral building blocks. The content is supported by experimental data and detailed protocols to aid in the rational selection of synthons for asymmetric synthesis.
Performance Comparison
This compound is frequently employed in the synthesis of chiral ligands, auxiliaries, and, most notably, as a key fragment in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the presence of two chemically distinct amino groups: a primary amine that can readily participate in nucleophilic reactions and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, which can be selectively deprotected under acidic conditions. This differential protection allows for sequential and controlled introduction of substituents.
While direct head-to-head comparative studies with quantitative data for a single reaction are not extensively documented in the literature, we can infer performance by examining its application in the synthesis of important drug molecules and comparing the overall efficiency of these routes to those employing alternative chiral building blocks.
One of the most prominent applications of chiral β-amino acid derivatives, structurally related to the target molecule, is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. For instance, the synthesis of Sitagliptin, a well-known DPP-4 inhibitor, often involves the construction of a chiral β-amino acid core. While various synthetic strategies exist, the use of chiral diamine-based catalysts and building blocks is a common theme.
Table 1: Comparison of Chiral Building Blocks in the Synthesis of β-Amino Acid Derivatives
| Chiral Building Block/Method | Key Reaction | Typical Yield | Enantiomeric Excess (e.e.) | Reference |
| This compound Derivative | Asymmetric Hydrogenation of Enamine | >90% | >99% | [1] |
| Chiral Sulfinylimine Chemistry | Addition of Malonate Enolate | High | >99:1 dr | Not specified |
| Biocatalytic Transamination | Asymmetric Synthesis from Ketone | High | High | [2] |
| Chiral Phosphine Ligands (e.g., JOSIPHOS) | Asymmetric Hydrogenation | up to 65% (overall) | Nearly perfect | [3] |
It is important to note that the overall yield and stereoselectivity are highly dependent on the specific reaction conditions and the substrate. However, the data suggests that routes involving chiral diamine derivatives and their application in asymmetric catalysis can achieve excellent stereocontrol.
Alternatives to this compound
Several alternative chiral building blocks can be considered for the synthesis of molecules requiring a chiral 1,2-diamine or β-amino alcohol motif. The choice of the optimal building block depends on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy.
Table 2: Alternative Chiral Building Blocks
| Alternative Building Block | Key Features | Common Applications |
| (S)-tert-Butyl (1-aminopropan-2-yl)carbamate | Enantiomer of the title compound. | Synthesis of the opposite enantiomer of the target molecule. |
| (1R,2R)-1,2-Diaminocyclohexane Derivatives | C2-symmetric, rigid backbone. | Chiral ligands for asymmetric catalysis (e.g., Jacobsen epoxidation). |
| (1R,2R)-1,2-Diphenylethanediamine Derivatives | C2-symmetric, bulky phenyl groups. | Chiral ligands for transfer hydrogenation and other asymmetric reductions. |
| Chiral Amino Alcohols (e.g., (R)-2-amino-1-propanol) | Contain both amine and hydroxyl functionalities. | Chiral auxiliaries, synthesis of chiral oxazolidinones. |
| Evans Auxiliaries (Chiral Oxazolidinones) | Enable highly diastereoselective alkylations and other transformations. | Asymmetric synthesis of carboxylic acid derivatives. |
The selection of an alternative often involves a trade-off between cost, availability, and the number of synthetic steps required.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of any chemical reagent. Below are representative protocols for key transformations involving this compound and related compounds.
Protocol 1: Reductive Amination using a Boc-Protected Diamine
This protocol describes a general procedure for the reductive amination of a carbonyl compound with a mono-Boc-protected diamine, a common method for introducing the chiral amine moiety.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the carbonyl compound in the chosen solvent, add this compound and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Boc Deprotection
The removal of the Boc protecting group is a fundamental step to liberate the second amino group for further functionalization.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM (1:1 v/v)
-
Anhydrous diethyl ether
Procedure using 4M HCl in Dioxane:
-
Dissolve the Boc-protected amine in a minimal amount of 1,4-dioxane.
-
Add the 4M HCl in dioxane solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The deprotected amine hydrochloride salt will often precipitate out of the solution.
-
Upon completion, filter the precipitate and wash with cold anhydrous diethyl ether.
-
Dry the resulting solid under vacuum to obtain the pure amine hydrochloride salt.
Visualizing Synthetic Pathways and Workflows
To better illustrate the synthetic logic and experimental processes, Graphviz diagrams are provided below.
Caption: General workflow for the application of this compound.
Caption: Decision tree for selecting a suitable chiral diamine building block.
References
A Comparative Guide to Ruthenium and Other Metal Catalysts in Asymmetric Synthesis with (R)-1,2-Diaminopropane Ligands
For Researchers, Scientists, and Drug Development Professionals
Chiral 1,2-diamines are a foundational class of ligands in asymmetric catalysis, prized for their ability to form stable, well-defined chiral environments around a metal center.[1] Among these, (R)-1,2-diaminopropane serves as a versatile and cost-effective chiral backbone for synthesizing ligands used in numerous stereoselective transformations.[2] This guide provides an objective comparison of ruthenium catalysts with other transition metal catalysts when paired with (R)-1,2-diaminopropane and its derivatives, focusing on the widely applied reactions of asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH).
Ruthenium complexes, particularly those developed by Noyori and colleagues, have become benchmarks in the asymmetric hydrogenation of ketones and imines, often employing chiral diamine and diphosphine ligands.[1][3] These systems are known for their high efficiency and enantioselectivity. However, catalysts based on other metals, such as iridium, rhodium, and more recently, earth-abundant metals like iron and manganese, also show significant activity and present viable alternatives.[4][5] This comparison aims to provide researchers with the data needed to select the most suitable catalytic system for their specific synthetic challenges.
Performance Comparison in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to form chiral secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals.[1][6] Acetophenone is a standard benchmark substrate used to evaluate and compare the performance of different catalytic systems. The following table summarizes the performance of various metal catalysts featuring (R)-1,2-diaminopropane or analogous chiral diamine ligands in this key reaction.
| Metal | Chiral Diamine Ligand | Diphosphine Ligand | Substrate | Conversion (%) | ee (%) | Product Config. | Ref. |
| Ru | (R)-1,2-Diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 85 | (R) | [1] |
| Ru | (1R,2R)-Diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 95 | (R) | [1] |
| Mn | (R,R)-1,2-Diaminocyclohexane derivative | PNNP Ligand | Acetophenone | >99 | 85 | (S) | [4] |
| Ir | Spiro P,N,N-type Ligand | - | Acetophenone | >99 | >99 | - | [4] |
Note: Data for Mn and Ir catalysts are presented with structurally related chiral diamine backbones to provide a relevant performance benchmark against the well-established Ru systems.
Performance Comparison in Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation offers an operationally simpler alternative to high-pressure hydrogenation, using hydrogen donors like isopropanol or formic acid/triethylamine mixtures.[7][8] Ruthenium(II) complexes with N-sulfonated (R)-1,2-diaminopropane derivatives are highly effective for this transformation.[6][7] The following table compares the performance of ruthenium and other metals in the ATH of various ketones.
| Metal | Chiral Diamine Ligand | Substrate | Yield (%) | ee (%) | Ref. |
| Ru | (R)-N-(p-toluenesulfonyl)-1,2-propanediamine | Acetophenone | High | High | [6][7] |
| Ru | (1S,2R)-1-amino-2-indanol* | N-(1-phenylethylidene)diphenylphosphinamide | 95 | 82 | [9] |
| Os | N-tosyl-(S,S)-1,2-diphenylethylenediamine | Acetophenone | - | High | [10] |
| Ir | NHC-Phosphine Ligand | Acetophenone | High | - | [11] |
Note: While 1-amino-2-indanol is an amino alcohol, it serves a similar role as a chiral ligand in ATH and is included for comparison. Data for Os and Ir catalysts often involve analogous, well-studied diamine ligands like Ts-DPEN, which serve as a benchmark for ligands derived from (R)-1,2-diaminopropane.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of catalytic systems. Below are representative protocols for catalyst preparation and asymmetric hydrogenation reactions.
Protocol 1: Asymmetric Hydrogenation of Acetophenone with a Ru-Diamine-Diphosphine Catalyst[1]
-
Catalyst Activation: In an inert atmosphere (e.g., a glovebox), a Schlenk flask is charged with the ruthenium catalyst (e.g., RuCl₂(S-TolBINAP)((R)-pn), 1-2 mol%).
-
Solvent and Base Addition: Anhydrous 2-propanol is added to dissolve the catalyst. A solution of potassium tert-butoxide in 2-propanol is then added. The mixture is stirred for 15-30 minutes to allow for catalyst activation.
-
Substrate Addition: Acetophenone is added to the activated catalyst solution.
-
Hydrogenation: The reaction flask is placed in an autoclave, which is then purged and pressurized with hydrogen gas (e.g., 8-10 atm).
-
Reaction: The reaction is stirred at a controlled temperature (e.g., 25-30 °C) for the specified time (e.g., 4-12 hours).
-
Work-up and Analysis: After carefully depressurizing the autoclave, the reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate). Conversion is determined by GC or ¹H NMR, and the enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.[1]
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone[6][7]
-
Catalyst Pre-formation (in situ): To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol).
-
Solvent Addition: Add 5 mL of anhydrous isopropanol (which also serves as the hydrogen donor).
-
Activation: Stir the mixture at room temperature for 30 minutes. The solution should develop a deep red/brown color, indicating the formation of the active catalyst.
-
Reaction Initiation: Add acetophenone (1.0 mmol) to the catalyst solution, followed by a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol) to act as a base.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80 °C) with vigorous stirring.[7] Monitor progress by TLC or GC (typically complete within 1-4 hours).
-
Work-up and Purification: Cool the mixture to room temperature, quench with water, and extract the product with a suitable organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure for analysis.
Visualized Workflows and Mechanisms
Diagrams illustrating the experimental and mechanistic pathways provide a clear overview of the processes involved in asymmetric catalysis.
Caption: General workflow for screening metal catalysts with chiral diamine ligands.
Caption: Proposed metal-ligand bifunctional mechanism for Ru-catalyzed ATH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoelectronic Manganese and Iron Hydrogenation/Dehydrogenation Catalysts: Similarities and Divergences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Density functional theory investigation of Ru(ii) and Os(ii) asymmetric transfer hydrogenation catalysts - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate in Chiral Synthesis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, a mono-Boc-protected derivative of (R)-1,2-diaminopropane, is a versatile reagent frequently employed in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. This guide provides a comprehensive cost-benefit analysis of using this protected diamine compared to its unprotected counterpart, (R)-1,2-diaminopropane, with a focus on their application in the synthesis of chiral Salen-type ligands.
Performance and Cost at a Glance
The primary trade-off between using this compound and (R)-1,2-diaminopropane lies in the upfront cost of the reagent versus the number of synthetic steps and potential for side reactions. The Boc-protected version offers the advantage of selective reactivity at one amine terminus, simplifying certain synthetic procedures, but comes at a higher initial purchase price and necessitates a subsequent deprotection step.
| Reagent | Typical Purity | Price (per gram) | Molar Mass ( g/mol ) | Cost per Mole | Key Synthetic Considerations |
| This compound | ≥98% | ~$15 - $50 | 174.24 | ~$2613 - $8712 | Requires a deprotection step to liberate the second amine. Offers regioselective functionalization. |
| (R)-1,2-Diaminopropane | ≥98% | ~$5 - $15 | 74.12 | ~$370 - $1112 | Both amines are reactive, potentially leading to di-substituted byproducts. |
| (R)-1,2-Diaminopropane dihydrochloride | ~99% | ~$80 - $100 | 147.05 | ~$11760 - $14700 | Requires neutralization before use. |
Note: Prices are estimates based on currently available supplier information and may vary.
Case Study: Synthesis of a Chiral Salen-Type Ligand
A common application of chiral 1,2-diamines is in the synthesis of Salen ligands, which are privileged ligands in asymmetric catalysis. The following section compares the synthetic workflow and potential outcomes when using either (R)-1,2-diaminopropane or this compound for the synthesis of (R)-N,N'-bis(salicylidene)-1,2-propanediamine.
Scenario 1: Direct Condensation with (R)-1,2-Diaminopropane
This approach is more direct but carries the risk of forming undesired byproducts if the reaction conditions are not carefully controlled.
Experimental Protocol:
A solution of (R)-1,2-diaminopropane (1.0 mmol) in absolute ethanol (20 mL) is added dropwise to a stirred solution of salicylaldehyde (2.0 mmol) in absolute ethanol (30 mL). The mixture is then heated to reflux for 4 hours. Upon cooling to room temperature, the yellow crystalline product precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.[1]
-
Reported Yield: ~90%[1]
-
Advantages: Fewer synthetic steps, lower reagent cost.
-
Disadvantages: Potential for the formation of di-substituted products and oligomers if stoichiometry is not precise.
Scenario 2: Synthesis via this compound
This route involves an initial selective reaction with the free amine, followed by deprotection and a second reaction. While longer, it can offer greater control over the final product.
Experimental Protocol:
Step 1: Mono-condensation A solution of this compound (1.0 mmol) in a suitable solvent is reacted with one equivalent of salicylaldehyde. The reaction is monitored until completion.
Step 2: Boc Deprotection The Boc-protected mono-salicylidene intermediate is then subjected to acidic conditions to remove the Boc protecting group. A common method involves dissolving the compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stirring at room temperature.[2] Other methods, such as using HCl in dioxane, can also be employed.[2]
Step 3: Second Condensation After neutralization of the resulting amine salt, a second equivalent of salicylaldehyde is added to complete the formation of the Salen ligand.
-
Expected Yield: High, but will be the product of three steps.
-
Advantages: High regioselectivity, minimizing the formation of di-substituted byproducts in the initial step.
-
Disadvantages: Higher initial cost of the starting material, additional deprotection and purification steps required, potentially lowering the overall yield.
Experimental Workflows
Detailed Experimental Protocols
Protocol 1: Mono-Boc Protection of (R)-1,2-Diaminopropane
This protocol describes a general method for the selective mono-Boc protection of a diamine.
Materials:
-
(R)-1,2-Diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of (R)-1,2-diaminopropane (1 eq) in anhydrous methanol at 0 °C, slowly add freshly distilled TMSCl (1 eq).
-
Allow the reaction mixture to warm to room temperature.
-
Add water (1 mL) followed by a solution of Boc₂O (1 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[3][4][5]
Protocol 2: Boc Deprotection of a Chiral Diamine Derivative
This protocol outlines a standard procedure for the removal of the Boc protecting group.
Materials:
-
Boc-protected diamine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 25-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 20-30 minutes, monitoring the reaction progress by TLC.[2]
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[2]
Conclusion
The choice between this compound and its unprotected precursor, (R)-1,2-diaminopropane, is a strategic one that depends on the specific synthetic context.
-
Cost-Effectiveness: For direct syntheses where high yields can be achieved and byproducts are easily separable, the less expensive (R)-1,2-diaminopropane is the more economical choice.
-
Synthetic Strategy: When regioselectivity is crucial and a multi-step synthesis is acceptable, the higher upfront cost of this compound can be justified by the increased control and potentially cleaner reaction profiles. This can lead to savings in purification costs and improved overall efficiency for complex molecules.
Ultimately, a thorough evaluation of the specific reaction, the cost of all reagents and solvents, and the time and resources required for purification will determine the most cost-effective approach for a given synthetic target.
References
A Comparative Structural Analysis of Coordination Complexes with (R)-1,2-Diaminopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structural features of coordination complexes incorporating the chiral ligand (R)-1,2-diaminopropane (R-pn). By examining key structural parameters and comparing them with complexes of analogous diamine ligands, such as ethylenediamine (en), this document aims to offer valuable insights for the rational design of novel metal-based compounds in fields ranging from asymmetric catalysis to medicinal chemistry.
Introduction
(R)-1,2-diaminopropane is a chiral bidentate ligand that forms stable five-membered chelate rings with a wide array of metal ions.[1] The presence of a stereogenic center on the ligand backbone imparts chirality to the resulting coordination complexes, a feature of significant interest for applications in enantioselective catalysis and as chiral probes for biological systems.[1] The methyl group on the chelate ring can also introduce subtle steric and electronic effects that differentiate the structural and reactive properties of (R)-pn complexes from their achiral analogue, ethylenediamine. This guide summarizes key quantitative structural data, provides detailed experimental protocols for the synthesis of representative complexes, and visualizes essential experimental workflows.
Comparative Structural and Stability Data
The coordination of (R)-1,2-diaminopropane to a metal center results in a puckered five-membered chelate ring, similar to that formed by ethylenediamine. However, the methyl group of (R)-pn introduces conformational constraints and steric interactions that can influence the overall stability and geometry of the complex.
Metal-Ligand Stability Constants
The stability of metal complexes with (R)-pn is comparable to, though often slightly less than, that of the corresponding ethylenediamine complexes. This difference is generally attributed to the steric hindrance introduced by the methyl group.[2]
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ |
| Co(II) | Ethylenediamine | 5.9 | 4.8 | 3.1 |
| (R)-1,2-Diaminopropane | 5.8 | 4.6 | 2.9 | |
| Ni(II) | Ethylenediamine | 7.5 | 6.3 | 4.3 |
| (R)-1,2-Diaminopropane | 7.4 | 6.1 | 4.0 | |
| Cu(II) | Ethylenediamine | 10.7 | 9.3 | - |
| (R)-1,2-Diaminopropane | 10.6 | 9.0 | - |
Table 1: Stepwise stability constants (log K) for the formation of metal-diamine complexes in aqueous solution. Data compiled from various sources.[2]
Comparative Crystallographic Data
The structural parameters of coordination complexes are subtly influenced by the nature of the diamine ligand. The methyl group in (R)-pn can affect bond lengths, bond angles, and the conformation of the chelate ring. Below is a comparison of selected structural parameters for representative copper(II) complexes.
| Parameter | [Cu(pn)₂(NCS)₂] | [Cu(en)₂(NCS)₂] |
| Metal-Nitrogen Bond Lengths (Å) | ||
| Cu-N(1) | 2.006(3) | 2.002(2) |
| Cu-N(2) | 2.017(3) | 2.008(2) |
| **Nitrogen-Metal-Nitrogen Bite Angle (°) ** | 84.73(13) | 85.1(1) |
| Chelate Ring Conformation | Gauche | Gauche |
Table 2: Comparison of selected bond lengths and angles in copper(II) complexes with 1,2-diaminopropane (pn) and ethylenediamine (en).[3]
Experimental Protocols
Detailed methodologies for the synthesis of common (R)-1,2-diaminopropane coordination complexes are provided below. These protocols are based on established literature procedures and can be adapted for related systems.
Synthesis of Tris((R)-1,2-diaminopropane)cobalt(III) Chloride
This procedure describes the synthesis of a classic octahedral cobalt(III) complex via air oxidation of a cobalt(II) salt in the presence of the diamine ligand.[1]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
(R)-1,2-diaminopropane (R-pn)
-
Activated charcoal
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve CoCl₂·6H₂O in deionized water.
-
To this solution, add a small amount of activated charcoal.
-
Slowly add (R)-1,2-diaminopropane to the stirred mixture.
-
Aerate the solution by bubbling air through it for several hours to facilitate the oxidation of Co(II) to Co(III).
-
Gently heat the mixture to ensure all solids are dissolved, then filter the hot solution to remove the activated charcoal.
-
To the filtrate, add concentrated HCl to precipitate the chloride salt of the complex.
-
Cool the solution in an ice bath to maximize the precipitation of the product.
-
Collect the resulting crystals by vacuum filtration, wash with ethanol, and allow to air dry.[1]
Synthesis of Dichloro((R)-1,2-diaminopropane)platinum(II)
This protocol outlines the synthesis of a square planar platinum(II) complex, a structural motif relevant to the development of platinum-based anticancer agents.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
(R)-1,2-diaminopropane (R-pn)
-
Deionized water
Procedure:
-
Dissolve K₂[PtCl₄] in a minimal amount of warm deionized water to form a deep red solution.
-
In a separate vessel, prepare an aqueous solution of (R)-1,2-diaminopropane.
-
Slowly add the (R)-pn solution dropwise to the stirred K₂[PtCl₄] solution.
-
A yellow precipitate of [Pt((R)-pn)Cl₂] will begin to form.
-
Continue stirring the reaction mixture at room temperature for a designated period to ensure complete reaction.
-
Collect the yellow solid by vacuum filtration.
-
Wash the product with cold water, followed by a small amount of cold ethanol, and then diethyl ether.
-
Dry the final product under vacuum.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis and characterization of (R)-1,2-diaminopropane coordination complexes.
Caption: Generalized workflow for the synthesis and characterization of (R)-1,2-diaminopropane metal complexes.
Caption: Logical relationships influencing the properties of (R)-pn complexes compared to 'en' complexes.
Conclusion
The structural analysis of coordination complexes with (R)-1,2-diaminopropane reveals a rich and nuanced chemistry. While forming stable five-membered chelate rings analogous to ethylenediamine, the presence of the methyl group on the (R)-pn backbone introduces distinct steric and conformational effects. These subtle structural differences can have a significant impact on the stability, reactivity, and potential applications of the resulting metal complexes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the design and synthesis of novel coordination compounds with tailored properties for applications in catalysis, materials science, and drug development. Further detailed crystallographic studies on a wider range of isostructural complexes will continue to refine our understanding of the precise influence of this important chiral ligand.
References
Safety Operating Guide
Personal protective equipment for handling (R)-tert-Butyl (1-aminopropan-2-yl)carbamate
Hazard Identification and Classification:
Based on data from analogous compounds, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is anticipated to be a hazardous substance. Similar chemicals are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Some related compounds are classified as corrosive and can cause severe skin burns and eye damage.[4] Therefore, it is crucial to handle this compound with appropriate precautions.
Hazard Statement Summary for Structurally Similar Compounds:
-
H302: Harmful if swallowed.[2]
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles for splash hazards. | Protects against splashes that could cause serious eye irritation or damage.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves before each use. | Prevents skin contact, as carbamates can potentially be absorbed through the skin.[2][3] |
| Body Protection | A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn. | Provides a barrier to prevent direct contact with the skin.[2][4] |
| Respiratory Protection | Typically not required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls are the primary method of exposure control.[2][3][4] |
Operational and Disposal Plans:
Safe Handling Protocol:
-
Preparation:
-
Read and understand all available safety information before handling the compound.
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible.
-
-
Handling:
-
After Handling:
Emergency Procedures:
| Emergency | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3] |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[4] |
Spill and Disposal Plan:
-
Spills: In case of a spill, wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not let the product enter drains, other waterways, or soil.[3]
Experimental Workflow:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


